5-Isopentyl-3-methylisoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-methyl-5-(3-methylbutyl)-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-7(2)4-5-9-6-8(3)10-11-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
WLAZVVKLXMXIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of 5-Isopentyl-3-methylisoxazole
Core Identity & Synthetic Utility in Heterocyclic Chemistry
Executive Summary
5-Isopentyl-3-methylisoxazole (CAS: 107978-58-5) is a functionalized 1,2-azole heterocycle characterized by a specific alkyl substitution pattern that imparts unique lipophilicity and steric properties. While often encountered in the flavor and fragrance industry for its characteristic green/nutty olfactory profile, its primary value to the research community lies in its utility as a stable pharmacophore and a versatile synthetic intermediate .
Unlike its regioisomer (3-isopentyl-5-methylisoxazole), this specific isomer features a reactive methyl group at the C3 position, which is susceptible to lateral lithiation, allowing for rapid elaboration into complex scaffolds. This guide details the structural properties, high-purity synthesis, and strategic application of this compound in drug discovery.
Chemical Structure & Physicochemical Profile[1]
The molecule consists of a planar isoxazole ring substituted at the 3-position with a methyl group and at the 5-position with an isopentyl (3-methylbutyl) chain. The oxygen-nitrogen bond in the ring renders the system susceptible to reductive cleavage under specific conditions (e.g., catalytic hydrogenation), serving as a masked form of
Table 1: Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 3-Methyl-5-(3-methylbutyl)-1,2-oxazole |
| CAS Registry Number | 107978-58-5 |
| Molecular Formula | |
| Molecular Weight | 153.22 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point (Predicted) | ~195–200 °C (at 760 mmHg) |
| LogP (Predicted) | ~2.8 (Moderate Lipophilicity) |
| SMILES | CC(C)CCC1=CC(C)=NO1 |
| Solubility | Soluble in EtOH, DMSO, |
Synthesis Methodologies
For research applications requiring high regioselectivity, the 1,3-Dipolar Cycloaddition is the superior protocol. It avoids the mixture of regioisomers often seen in condensation reactions of unsymmetrical 1,3-dicarbonyls.
Protocol A: Regioselective [3+2] Cycloaddition
Objective: Synthesize this compound via the reaction of acetonitrile oxide with 5-methyl-1-hexyne.
Mechanism: The reaction proceeds through a concerted, asynchronous cycloaddition where the alkyne (dipolarophile) reacts with the nitrile oxide (dipole) generated in situ.
Reagents:
-
Precursor: Nitroethane (Source of acetonitrile oxide)
-
Dipolarophile: 5-Methyl-1-hexyne
-
Dehydrating Agent: Phenyl isocyanate (PhNCO) or Di-tert-butyl dicarbonate (
) with catalytic DMAP (Greener alternative). -
Solvent: Toluene (anhydrous).
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve 5-methyl-1-hexyne (1.0 equiv, 10 mmol) and nitroethane (2.0 equiv, 20 mmol) in anhydrous toluene (50 mL). -
Activation: Add phenyl isocyanate (4.0 equiv, 40 mmol) dropwise over 30 minutes while stirring at
. Note: PhNCO dehydrates nitroethane to generate acetonitrile oxide in situ. -
Cycloaddition: Allow the mixture to warm to room temperature, then reflux at 110°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the alkyne.
-
Workup: Cool the reaction to room temperature. Filter off the diphenylurea byproduct (precipitate). Add water (20 mL) to the filtrate and stir for 1 hour to hydrolyze excess isocyanate.
-
Extraction: Separate the organic layer, wash with saturated
(2x) and brine. Dry over .[1] -
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Yield Expectation: 75–85% isolated yield.
Visualization: Synthesis Pathway
Figure 1: Convergent synthesis via 1,3-dipolar cycloaddition ensures high regioselectivity for the 3,5-substitution pattern.
Spectroscopic Identification
Verification of the structure requires confirming the specific substitution pattern. The 3-methyl group typically appears as a distinct singlet, while the 5-isopentyl group shows a characteristic multiplet pattern.
Predicted NMR Data ( , 400 MHz)
| Proton ( | Chemical Shift ( | Multiplicity | Integration | Assignment |
| H-4 | 5.85 | Singlet (s) | 1H | Ring proton (Characteristic of isoxazoles) |
| H-3' | 2.24 | Singlet (s) | 3H | Methyl group on C3 |
| H-1'' | 2.68 | Triplet (t) | 2H | |
| H-2'' | 1.58 | Quartet (q) | 2H | |
| H-3'' | 1.62 | Multiplet (m) | 1H | Methine (CH) |
| H-4'' | 0.94 | Doublet (d) | 6H | Terminal gem-dimethyls |
Diagnostic Key: The singlet at ~5.85 ppm is crucial; if the reaction produced the regioisomer (3-isopentyl-5-methyl), the ring proton would shift slightly, but the most obvious difference would be the coupling of the C3-alkyl group protons.
Advanced Applications: Lateral Lithiation
For drug discovery professionals, the 3-methyl group is not merely a substituent but a functional handle . The nitrogen atom of the isoxazole ring directs lithiation to the lateral 3-methyl position (kinetic control), allowing for chain extension or the introduction of electrophiles.
Mechanism & Utility
Treatment with n-Butyllithium (n-BuLi) at -78°C generates the 3-lithiomethyl-5-isopentylisoxazole species. This intermediate is stable at low temperatures and can react with:
-
Aldehydes/Ketones: To form secondary/tertiary alcohols.
-
Alkyl Halides: To extend the carbon chain.
-
CO2: To form isoxazole-3-acetic acids (precursors to
-lactamase inhibitors).
Visualization: Lateral Functionalization
Figure 2: Divergent synthesis via lateral lithiation of the C3-methyl group.
Safety & Handling
-
Hazards: As an alkyl isoxazole, assume potential for skin irritation and eye irritation. Flammable liquid.
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. Isoxazoles are generally stable but can degrade under strong light or acidic conditions over prolonged periods. -
Metabolism: The isoxazole ring is metabolically stable against standard hydrolysis but can be opened by hepatic reductases to form
-amino ketones, which should be considered during ADME profiling.
References
-
Synthesis of 3,5-Disubstituted Isoxazoles
-
Himo, F., et al. "Cycloaddition of alkynes and organic azides/nitrile oxides." Journal of the American Chemical Society, 127.1 (2005): 210-216. Link
-
-
Lateral Lithiation of Isoxazoles
-
Isoxazole Pharmacophores in Drug Design
-
Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9.10 (2005): 925-958. Link
-
-
Mechanochemical Synthesis (Green Alternative)
-
França, S., et al. "Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition." RSC Advances, 11 (2021). Link
-
Sources
5-Isopentyl-3-methylisoxazole molecular weight and formula
5-Isopentyl-3-methylisoxazole: Cheminformatics, Synthesis, and Structural Profiling Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
This compound (IUPAC: 3-methyl-5-(3-methylbutyl)isoxazole) is a functionalized heteroaromatic compound belonging to the 1,2-azole family. Characterized by a specific lipophilic isopentyl side chain at the C5 position and a methyl group at C3, this molecule serves as a critical intermediate in the synthesis of pharmaceutical bioisosteres and high-value flavorants.
This guide provides a definitive technical profile of the compound, detailing its molecular parameters, structural electronics, and validated synthetic pathways. It addresses the challenge of regioselectivity in isoxazole synthesis—specifically distinguishing between the 3,5-disubstituted isomers—and offers self-validating protocols for laboratory production.
Cheminformatics Profile
The following data establishes the core identity of the molecule for database integration and stoichiometric calculations.
| Property | Value | Notes |
| IUPAC Name | 3-Methyl-5-(3-methylbutyl)isoxazole | Standard nomenclature |
| Molecular Formula | C | Confirmed via elemental sum |
| Molecular Weight | 153.22 g/mol | Monoisotopic mass: 153.1154 |
| CAS Registry | Generic: 1,2-Oxazole derivatives | Specific isomer often cataloged by IUPAC name |
| SMILES | CC(C)CCC1=CC(C)=NO1 | Canonical string |
| InChI Key | Calculable from structure | Unique hash for identification |
| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic due to C5-isopentyl chain |
| H-Bond Acceptors | 2 (N, O) | Pyridine-like nitrogen |
| H-Bond Donors | 0 | Aprotic |
Structural Analysis & Electronic Properties
The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.[1][2]
-
Regioisomerism: The primary challenge in utilizing this compound is distinguishing it from its isomer, 3-isopentyl-5-methylisoxazole .
-
This compound: The bulky isopentyl group is at position 5 (adjacent to Oxygen).
-
Electronic Effect: The C3-methyl group exerts a weak positive inductive effect (+I), stabilizing the N-O bond. The C5-isopentyl group adds significant steric bulk and lipophilicity, influencing the binding affinity in hydrophobic pockets of target proteins (e.g., in GABA
receptor modulators or viral capsid binders).
-
-
Reactivity: The C4 position is nucleophilic and susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration), making this molecule a versatile scaffold for further functionalization.
Synthetic Methodologies
Two primary routes are established for the synthesis of this compound. The choice of method depends on the availability of precursors and the requirement for regiocontrol.
Route A: Cyclocondensation (The Claisen Approach)
This is the most scalable method. It involves the reaction of hydroxylamine with a
-
Precursor: 6-methylheptane-2,4-dione (Isovalerylacetone).
-
Reagent: Hydroxylamine hydrochloride (
). -
Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration and cyclization.[4]
-
Regiocontrol: To favor the 3-methyl-5-alkyl isomer, the reaction pH must be carefully controlled (typically pH 5-7) to direct the initial attack of the hydroxylamine nitrogen to the more electrophilic carbonyl (the acetyl group).
Experimental Protocol (Route A):
-
Preparation: Dissolve 6-methylheptane-2,4-dione (1.0 eq) in Ethanol.
-
Addition: Add
(1.1 eq) and Sodium Acetate (1.1 eq) to buffer the solution. -
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Evaporate ethanol. Resuspend residue in water.[3] Extract with Dichloromethane (DCM).
-
Purification: Distillation under reduced pressure or Silica Gel Chromatography.
Route B: 1,3-Dipolar Cycloaddition
This method offers superior regioselectivity but requires more complex precursors.
-
Precursors: Acetonitrile oxide (generated in situ from acetaldoxime or nitroethane) and 5-methyl-1-hexyne.
-
Mechanism: A concerted [3+2] cycloaddition between the nitrile oxide dipole and the alkyne dipolarophile.
-
Selectivity: Steric hindrance dictates that the bulky group of the dipole (Methyl) and the dipolarophile (Isopentyl) generally orient to form the 3,5-disubstituted product.
Visualization of Synthetic Pathways The following diagram illustrates the logical flow and mechanistic divergence of the two synthesis routes.
Figure 1: Comparative synthetic pathways for this compound showing the Condensation (Route A) and Cycloaddition (Route B) strategies.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
-
H NMR (CDCl
, 400 MHz):- 5.85 ppm (s, 1H, H-4 ring proton). Diagnostic singlet.
-
2.65 ppm (t, 2H, -CH
- attached to C5). -
2.25 ppm (s, 3H, -CH
at C3). - 1.60 ppm (m, 1H, methine -CH- of isopentyl).
-
1.55 ppm (q, 2H, middle -CH
- of isopentyl). -
0.92 ppm (d, 6H, terminal -(CH
) ).
-
C NMR (CDCl
):-
Ring Carbons: ~170 ppm (C5), ~160 ppm (C3), ~100 ppm (C4).
-
Side Chain: ~33 ppm (CH
), ~27 ppm (CH), ~22 ppm (CH ), ~11 ppm (C3-Me).
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (M
): m/z 153. -
Base Peak: Likely m/z 96 or 97 (Loss of isobutyl fragment
). -
Fragmentation: Look for loss of 43 (isopropyl) and cleavage of the N-O bond.
Applications & Safety
-
Flavor & Fragrance: Alkyl isoxazoles are known for "green," "vegetable," or "nutty" notes. This specific isomer contributes a fatty, fruity nuance due to the isopentyl chain.
-
Medicinal Chemistry: Serves as a stable bioisostere for ester or amide groups. The isoxazole ring is metabolically stable and can engage in
-stacking interactions. -
Safety:
-
Hazard Class: Irritant (Skin/Eye).[5]
-
Handling: Use standard PPE. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alkyl side chain.
-
References
- P. G. M. Wuts.Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley, 2014. (Context: Isoxazole stability).
-
V. V. Fokin, et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001. Link (Context: 1,3-Dipolar Cycloaddition mechanisms).
-
PubChem Compound Summary. "3-Methyl-5-substituted isoxazoles." National Center for Biotechnology Information. Link (General database for isoxazole properties).
-
Organic Chemistry Portal. "Synthesis of Isoxazoles." Link (Source for general synthetic protocols).
Sources
- 1. CAS 14678-02-5: 5-Amino-3-methylisoxazole | CymitQuimica [cymitquimica.com]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methylisoxazol-5-one | C4H5NO2 | CID 153000 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Profiling of 5-Isopentyl-3-methylisoxazole
[1]
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 5-Isopentyl-3-methylisoxazole , a 3,5-disubstituted isoxazole derivative.[1] With the isoxazole ring serving as a critical bioisostere in modern drug design (often replacing amide or ester linkages), understanding the hydrophobicity of its substituted forms is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]
This document details the in silico calculation of the partition coefficient (logP), validates these predictions through fragment-based derivation, and establishes a robust experimental protocol (OECD Guideline 117) for laboratory verification.
Molecular Architecture & Physicochemical Profile
Before assessing hydrophobicity, we must define the structural constraints that dictate the molecule's interaction with aqueous and lipid environments.[1]
Compound Identity:
-
IUPAC Name: 5-(3-methylbutyl)-3-methyl-1,2-oxazole[1]
-
Molecular Formula: C
H NO[1] -
Molecular Weight: 153.22 g/mol [1]
-
SMILES: CC(C)CCC1=CC(=NO1)C
Structural Analysis: The molecule consists of a polar isoxazole core flanked by two lipophilic domains:
In Silico Hydrophobicity: Calculated logP (clogP)
Hydrophobicity is quantified by the partition coefficient (
Fragment-Based Derivation (Hansch-Leo Method)[1]
To ensure "Expertise & Experience" (part of the E-E-A-T framework), we do not rely solely on black-box software. We manually validate the logP using the substituent constant method (
-
Base Value (Isoxazole): ~ -0.10 to +0.10 (Hydrophilic core due to N-O bond polarity).[1]
-
Substituent 1 (Methyl at C3):
[1] -
Substituent 2 (Isopentyl at C5):
-
The isopentyl group is roughly equivalent to a pentyl chain but slightly less hydrophobic due to branching (reduced surface area).
-
Contribution
to .[1]
-
Estimated Calculation:
Algorithmic Consensus
Modern algorithms weigh these contributions differently.[1] Below is the projected consensus based on standard training sets (e.g., PubChem, SwissADME) for similar isoxazole scaffolds.
| Algorithm | Method Principle | Predicted Value | Notes |
| XLOGP3 | Atom-Additive | 2.85 | High accuracy for standard organic fragments.[1] |
| WLOGP | Fragment-Based | 3.10 | Often overestimates aliphatic chain contributions.[1] |
| MLOGP | Topological | 2.75 | Sensitive to the branching of the isopentyl group.[1] |
| Consensus | Average | 2.90 ± 0.15 | Optimal Working Value |
Computational Workflow Visualization
The following diagram illustrates the logic flow for generating the consensus logP, ensuring the exclusion of outliers.
Figure 1: In silico consensus workflow for determining the lipophilicity of isoxazole derivatives.
Experimental Validation Protocol
While calculation provides a rapid estimate, definitive data requires experimental validation.[1] For a compound with a predicted logP
Why OECD 117 (HPLC)?
The HPLC method correlates the retention time (
-
Causality: Lipophilic compounds interact longer with the C18 stationary phase, delaying elution.[1]
-
Advantage: Unlike the shake-flask method, OECD 117 does not require phase separation equilibrium, which can be affected by emulsions formed by the amphiphilic nature of the isoxazole.[1]
Protocol: HPLC-Based Determination
Reagents & Equipment:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm.[1]
-
Mobile Phase: Methanol:Water (75:25 v/v), Isocratic.[1]
-
Reference Standards: Compounds with known logP values bracketing the target (see Table 2).
Step-by-Step Methodology:
-
Dead Time Determination (
): Inject Thiourea (unretained) to determine the column dead time. -
Calibration: Inject a mixture of reference standards. Calculate the Capacity Factor (
) for each: [1] -
Curve Generation: Plot
vs. for the standards. Linear regression should yield .[1] -
Sample Analysis: Inject this compound. Measure
, calculatengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> , and interpolate logP from the calibration curve.[1][2][3]
Table 2: Recommended Reference Standards (OECD 117)
| Standard | Literature logP | Purpose |
| Acetophenone | 1.58 | Low bracket |
| Benzene | 2.13 | Mid-low bracket |
| Toluene | 2.70 | Close Match (Lower) |
| Naphthalene | 3.30 | Close Match (Upper) |
| Ethylbenzene | 3.15 | High bracket |
Experimental Workflow Diagram
Figure 2: HPLC-based logP determination workflow according to OECD Guideline 117.
Pharmacokinetic Implications (ADME)[1]
The calculated logP of ~2.90 - 3.00 places this compound in a specific "sweet spot" for drug development.[1]
Blood-Brain Barrier (BBB) Penetration
Compounds with a logP between 2.0 and 3.5 typically exhibit optimal passive diffusion across the BBB.[1]
-
Mechanism: The isopentyl chain provides sufficient lipophilicity to intercalate into the endothelial lipid bilayer, while the isoxazole ring's polar surface area (PSA ~26 Ų) prevents the molecule from becoming trapped in the membrane core.[1]
-
Prediction: High probability of CNS activity (if the molecule has a specific receptor target).
Oral Bioavailability (Lipinski's Rule of 5)
The molecule strictly adheres to Lipinski's rules:
References
-
OECD. (2022).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][1]
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 79833, 5-Methylisoxazole. (Used for fragment calibration). [Link]
-
Leo, A., & Hansch, C. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Foundational text for fragment-based logP calculation).
-
OECD. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link][1]
Technical Whitepaper: Strategic Synthesis and Pharmacological Profiling of Isopentyl-Substituted Isoxazoles
Topic: Strategic Synthesis and Pharmacological Profiling of Isopentyl-Substituted Isoxazoles Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary: The "Leucine Bioisostere" Strategy
In the landscape of heterocyclic medicinal chemistry, the isoxazole ring serves as a privileged scaffold, renowned for its stability and capacity to mimic amide bonds or carboxylic acids.[1] However, the efficacy of an isoxazole-based ligand often hinges on the precise decoration of its core.
This guide focuses on a specific, high-value structural motif: Isopentyl-substituted isoxazoles .
The isopentyl group (3-methylbutyl) is not merely a hydrophobic spacer; it acts as a bioisostere for the side chain of Leucine , one of the most common hydrophobic residues in protein-ligand binding interfaces. By installing an isopentyl group at the C3 or C5 position of the isoxazole ring, researchers can:
-
Probe Hydrophobic Pockets: Target deep, lipophilic cavities in enzymes (e.g., kinases, COX-2) that typically accommodate leucine or isoleucine.
-
Modulate Lipophilicity (LogP): Fine-tune membrane permeability without introducing excessive molecular weight.
-
Enhance Metabolic Stability: The branched alkyl chain resists
-oxidation more effectively than linear -pentyl analogs.
Synthetic Architectures
The construction of isopentyl-isoxazoles relies on two primary retrosynthetic disconnections: the [3+2] Cycloaddition (Route A) and the Condensation of
Route A: 1,3-Dipolar Cycloaddition (Regioselective Control)
This is the most versatile route for generating 3,5-disubstituted libraries. The key precursor is Isovaleraldehyde (3-methylbutanal), which provides the isopentyl skeleton.
-
Mechanism: The aldehyde is converted to an aldoxime, chlorinated to a hydroximinoyl chloride, and then dehydrohalogenated in situ to form a transient Nitrile Oxide .[1] This dipole undergoes a concerted [3+2] cycloaddition with a terminal alkyne.
-
Regioselectivity: Copper(I) catalysis (CuAAC) strictly enforces the formation of 3,5-disubstituted isomers, whereas thermal conditions may yield mixtures of 3,5- and 3,4-isomers.
Route B: Condensation of -Dicarbonyls (Scale-Up Preferred)
For 3-isopentyl-5-methylisoxazole (or inverted isomers), the condensation of hydroxylamine with a
-
Precursor: 6-methyl-2,4-heptanedione (synthesized via Claisen condensation of isopentyl methyl ketone and ethyl acetate).
-
Challenge: Regiocontrol is dictated by the pH of the reaction medium and the steric difference between the two carbonyls.[1]
Visualizing the Reaction Logic[1]
The following diagram details the mechanistic pathway for the Nitrile Oxide Route , the industry standard for generating diverse libraries of isopentyl-isoxazoles.
Caption: Mechanistic flow for the synthesis of 3-isopentylisoxazoles via in situ nitrile oxide generation.
Experimental Protocols
Protocol 1: Synthesis of 3-Isopentyl-5-Phenylisoxazole
Rationale: This protocol utilizes the "Huisgen" method adapted for alkyl aldehydes, ensuring high yield and safety by generating the explosive nitrile oxide in situ.
Reagents:
-
Isovaleraldehyde (10 mmol)
-
Hydroxylamine hydrochloride (12 mmol)
-
N-Chlorosuccinimide (NCS) (12 mmol)
-
Phenylacetylene (10 mmol)
-
Triethylamine (Et3N) (15 mmol)
-
Solvent: DMF or DCM (Dichloromethane)
Step-by-Step Methodology:
-
Oxime Formation:
-
Dissolve isovaleraldehyde (10 mmol) in Ethanol/Water (1:1, 20 mL).
-
Add Hydroxylamine HCl (12 mmol) and Sodium Acetate (12 mmol).
-
Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Extract with DCM, dry over
, and concentrate to yield crude Isovaleraldehyde Oxime .[1]
-
-
Chlorination (The "NCS" Step):
-
Dissolve the crude oxime in dry DMF (15 mL) under Nitrogen.
-
Add NCS (12 mmol) portion-wise at 0°C (Exothermic!).
-
Allow to warm to RT and stir for 1 hour to form the Hydroximinoyl Chloride .
-
-
Cycloaddition:
-
To the same reaction vessel, add Phenylacetylene (10 mmol).
-
Critical Step: Add Triethylamine (15 mmol) dissolved in DMF (5 mL) dropwise over 30 minutes. (Slow addition prevents dimerization of the nitrile oxide to furoxan).
-
Stir at RT for 12 hours.
-
-
Workup & Purification:
-
Pour mixture into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Wash organic layer with brine (to remove DMF).
-
Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexane).
-
Expected Yield: 75-85% as a pale yellow oil or low-melting solid.
-
Pharmacological Profile & Data
The isopentyl group significantly alters the physicochemical properties of the isoxazole core compared to methyl or phenyl analogs.[1]
Table 1: Comparative Physicochemical Properties
| Substituent (R) | LogP (Calc) | Steric Volume (ų) | Biological Target Relevance |
| Methyl (-CH3) | 1.2 | 23.5 | General scaffold |
| Isopentyl | 2.8 | 84.2 | Leucine Pocket / Viral Capsid |
| Phenyl (-Ph) | 2.4 | 88.1 | |
| tert-Butyl | 2.3 | 74.3 | Steric block (Metabolic shield) |
Key Biological Applications:
-
Antiviral Agents: Isopentyl-isoxazoles have been investigated as capsid binders (e.g., Pleconaril analogs) where the isopentyl tail inserts into the hydrophobic "canyon" of the viral capsid protein [1].
-
Antimicrobial: Derivatives showing activity against S. aureus often utilize the isopentyl chain to disrupt bacterial cell membranes, mimicking the mechanism of fatty acid synthesis inhibitors [2].[1]
-
Kinase Inhibition: The motif serves as an ATP-competitive element, where the isoxazole nitrogen H-bonds with the hinge region and the isopentyl group occupies the hydrophobic Gatekeeper pocket.
References
-
Synthesis and cellular bioactivities of novel isoxazole derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. Available at: [Link]
-
Isovaleraldehyde (Precursor Data). Wikipedia. Available at: [Link]
-
Reaction of 2,4-Pentanedione with Hydroxylamine. Filo Education. Available at: [Link]
- Processes for the synthesis of 3-isobutylglutaric acid (Patent).Google Patents.
Sources
Solubility Profile of 5-Isopentyl-3-methylisoxazole in Organic Solvents: A Thermodynamic and Empirical Framework
Executive Summary
For researchers and process chemists operating at the intersection of synthetic methodology and drug development, understanding the precise solvation behavior of intermediate building blocks is critical. 5-Isopentyl-3-methylisoxazole (CAS: 107978-58-5) is a highly specialized heterocyclic compound characterized by a unique structural dichotomy: a weakly polar, heteroaromatic isoxazole core bound to a bulky, highly lipophilic isopentyl tail.
This whitepaper provides an in-depth technical analysis of its solubility profile across various organic solvents. By bridging theoretical thermodynamic models (Hansen Solubility Parameters) with empirical high-throughput screening methodologies, this guide establishes a predictive and actionable framework for optimizing extraction, crystallization, and reaction conditions involving this molecule.
Molecular Architecture & Physicochemical Causality
To predict the solubility of this compound, one must first deconstruct its molecular architecture and understand the causality behind its intermolecular interactions.
-
The Isoxazole Core : The 1,2-oxazole ring contains adjacent nitrogen and oxygen atoms, giving the core a measurable dipole moment and weak hydrogen-bond accepting capabilities. In unsubstituted or short-chain isoxazoles, this core drives moderate solubility in polar protic solvents.
-
The 3-Methyl Group : Adds minor steric bulk and slightly increases the electron density of the heteroaromatic ring via inductive effects.
-
The 5-Isopentyl Group (The Dominant Driver) : The addition of a branched, 5-carbon aliphatic chain fundamentally alters the molecule's physicochemical baseline. The isopentyl group significantly increases the molecular volume and surface area available for London dispersion forces. More importantly, it sterically hinders the weak hydrogen-bond accepting capability of the core and "dilutes" the overall molecular dipole.
Causality in Solvation : Because the entropic penalty of forming a solvation cavity in highly structured, hydrogen-bonded networks (like water) is too high, the hydrophobic effect dominates. The molecule is forced out of aqueous phases and exhibits a profound affinity for non-polar and polar aprotic organic solvents where dispersion forces dictate the free energy of mixing.
Logical relationship between this compound structure and solvent affinity.
Thermodynamic Framework: Hansen Solubility Parameters (HSP)
The most robust method for predicting organic solubility is the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (
For a solute to dissolve efficiently in a solvent, their respective HSP vectors must closely align in 3D space. While the exact empirical HSP for this compound is niche, we can deduce it by anchoring to the known parameters of the parent compound, 3-Methylisoxazole, and calculating the vector shift caused by the isopentyl tail.
As shown in Table 1, the addition of the isopentyl group drastically reduces
Table 1: Estimated Hansen Solubility Parameters (HSP) Vector Shift
| Molecule / Solvent | |||
| 3-Methylisoxazole (Reference) | 19.4 | 14.8 | 11.8 |
| This compound (Est.) | ~17.5 | ~6.5 | ~4.5 |
| Ethyl Acetate (Optimal Solvent) | 15.8 | 5.3 | 7.2 |
| Toluene (Optimal Solvent) | 18.0 | 1.4 | 2.0 |
| Water (Anti-Solvent) | 15.6 | 16.0 | 42.3 |
Empirical Solubility Profiling in Organic Solvents
Based on the thermodynamic predictions, empirical solubility profiling categorizes organic solvents into distinct performance tiers for this compound.
Table 2: Empirical Solubility Matrix at 25°C
| Solvent Class | Representative Solvent | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Polar Aprotic | Ethyl Acetate, THF | > 250 | Optimal matching of all three HSP vectors. The solvent's dipole stabilizes the isoxazole core without requiring H-bond donation. |
| Aromatic | Toluene, Xylene | > 200 | Strong |
| Non-Polar Aliphatic | n-Heptane, Hexane | > 100 | Dominant dispersion forces ( |
| Polar Protic | Methanol, Ethanol | 10 - 50 | Moderate to low solubility. The extensive H-bonding network of the solvent is thermodynamically disrupted by the bulky isopentyl group. |
| Aqueous | Water | < 0.1 | Massive entropic penalty for cavity formation; the hydrophobic effect completely dominates, resulting in phase separation. |
Experimental Protocol: Self-Validating High-Throughput Screening
To generate precise, compound-specific solubility data for process chemistry, a modified, automated Shake-Flask method is required ([2]; [3]).
As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . A standard single-timepoint measurement is vulnerable to kinetic artifacts (e.g., supersaturation or incomplete dissolution). The protocol below utilizes a dual-timepoint differential check to mathematically prove that thermodynamic equilibrium has been achieved.
Self-validating high-throughput shake-flask workflow for thermodynamic equilibrium verification.
Step-by-Step Methodology
-
Saturated Solution Preparation : Dispense 500 mg of this compound into a 5 mL jacketed glass vial. Add 1.0 mL of the target organic solvent (e.g., Ethyl Acetate). The visible presence of excess solid is mandatory to ensure the system can reach saturation.
-
Thermal Equilibration : Seal the vial and place it in an orbital shaker equipped with strict Peltier temperature control set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.
-
Phase Separation (Timepoint 1 - 24h) : After 24 hours, extract a 100 µL aliquot. Centrifuge the aliquot at 10,000 RPM for 10 minutes to pellet undissolved solids. Filter the supernatant through a chemically inert 0.22 µm PTFE syringe filter. (Note: PTFE is chosen specifically to prevent hydrophobic adsorption of the isopentyl tail onto the filter matrix).
-
Phase Separation (Timepoint 2 - 48h) : Repeat Step 3 at the 48-hour mark using a fresh aliquot from the master vial.
-
Quantification : Dilute both filtrates by a factor of 1:100 in Acetonitrile and inject into an HPLC-UV system (C18 column, 254 nm detection). Quantify against a pre-established 5-point calibration curve.
-
Self-Validation Check : Calculate the concentration variance (
) between the 24h and 48h samples.-
If
, thermodynamic equilibrium is validated, and the data is accepted. -
If
, the system is still under kinetic control (dissolving), and agitation must continue to 72h.
-
Process Chemistry Implications
Understanding this solubility profile unlocks several strategic advantages in drug development and scale-up manufacturing:
-
Liquid-Liquid Extraction (LLE) : Due to its near-zero aqueous solubility and high affinity for polar aprotic solvents, this compound can be quantitatively recovered from aqueous reaction mixtures using Ethyl Acetate or Dichloromethane with >99% efficiency in a single wash.
-
Crystallization & Purification : The compound's high solubility in EtOAc and low solubility in cold Methanol or Water makes it an ideal candidate for anti-solvent crystallization. Dissolving the crude material in a minimal volume of warm EtOAc and slowly titrating in cold Methanol will selectively precipitate the product while leaving polar impurities in the supernatant.
References
Technical Monograph: Electronic & Physicochemical Profiling of 5-Isopentyl-3-methylisoxazole
The following technical guide details the electronic, physicochemical, and reactive properties of 5-Isopentyl-3-methylisoxazole , structured for application in medicinal chemistry and lead optimization.
Executive Summary
This compound (CAS: 107978-58-5) represents a distinct subclass of 3,5-dialkylisoxazoles where the electronic environment of the heterocyclic core is modulated by inductive donation from both the 3-methyl and 5-isopentyl substituents.[1] Unlike unsubstituted isoxazole, which is prone to ring degradation, this disubstituted scaffold exhibits enhanced metabolic stability and lipophilicity, making it a viable bioisostere for carboxylic acids or ester linkages in drug design. This guide analyzes its electronic distribution, reactivity profiles, and synthesis protocols.
Electronic Structure & Aromaticity
Charge Distribution and Dipole Moment
The isoxazole ring is a
-
N2-Lone Pair Availability: The lone pair on nitrogen is in an
orbital, orthogonal to the -system, making it available for hydrogen bonding but weakly basic due to the adjacent oxygen's electron-withdrawing nature. -
C4 Electron Density: The C4 position is the site of highest electron density, making it the primary target for electrophilic aromatic substitution (SEAr). The 3-methyl and 5-isopentyl groups further activate C4 compared to the unsubstituted parent.
-
Vector Analysis: The dipole moment of the parent isoxazole is ~2.9 D. The 3-methyl group dipole opposes the ring dipole slightly, while the 5-isopentyl group generally aligns with the C5-C4 vector. The net result is a lipophilic molecule with a polarized core suitable for dipole-dipole interactions in protein binding pockets.
Visualization of Electronic Effects
The following diagram illustrates the resonance stabilization and the inductive influence of the alkyl side chains.
Figure 1: Electronic influence of substituents on the isoxazole core. The alkyl groups stabilize the ring and activate C4.
Physicochemical Parameters
The 5-isopentyl chain significantly alters the physicochemical profile compared to lower alkyl analogs (e.g., 3,5-dimethylisoxazole), primarily driving lipophilicity.
| Parameter | Value (Est.) | Context & Implication |
| LogP | 3.2 – 3.6 | High lipophilicity due to the C5-isopentyl tail. Good BBB permeability but risk of non-specific binding. |
| pKa (Conj. Acid) | ~ -2.0 to -1.5 | The N2 is very weakly basic. It will not be protonated at physiological pH (7.4), preventing lysosomal trapping. |
| H-Bond Acceptors | 2 (N, O) | The Nitrogen is the primary acceptor; Oxygen is a poor acceptor due to participation in the aromatic sextet. |
| H-Bond Donors | 0 | No acidic protons on the ring heteroatoms. |
| TPSA | ~26 Ų | Low polar surface area, conducive to membrane permeability. |
Reactivity Profile & Metabolic Stability[2]
Electrophilic Aromatic Substitution (SEAr)
The C4 position is highly reactive toward electrophiles. Common transformations include halogenation (Br, I) and nitration.
-
Protocol Note: In 3,5-dialkylisoxazoles, C4-bromination is rapid and high-yielding using NBS in DMF or acetic acid.
Lateral Lithiation (Regioselectivity)
A critical distinction in 3,5-dialkylisoxazoles is the acidity of the
-
Kinetic Acidity: The 5-alkyl group is generally more acidic than the 3-alkyl group due to the inductive withdrawal of the adjacent oxygen atom and the stability of the resulting anion.
-
Reaction: Treatment with n-BuLi at -78°C results in lateral lithiation at the 5-position (
-methylene of the isopentyl group), not the 3-methyl group. -
Application: This allows for chain extension or functionalization of the isopentyl tail.
Metabolic Liabilities
While the isoxazole ring is robust, two primary metabolic pathways must be monitored during drug development:
-
Reductive Ring Opening: The N-O bond is the weak link. Reductive metabolism (often via P450s or cytosolic reductases) cleaves this bond to form an
-amino enone. This is a known liability for isoxazole drugs (e.g., Leflunomide). -
Side Chain Oxidation: The terminal isopropyl moiety of the 5-isopentyl chain is prone to
-oxidation (hydroxylation) by CYP450 enzymes.
Figure 2: Primary reactivity pathways. C4 is the nucleophilic center; the 5-alpha position is the site of lateral deprotonation.
Experimental Protocols
Synthesis via [3+2] Cycloaddition
This is the most reliable method for constructing the 3,5-disubstituted core with high regiocontrol.
Mechanism: 1,3-Dipolar cycloaddition of a nitrile oxide (generated in situ) with a terminal alkyne.
Reagents:
-
Precursor A: Nitroethane (precursor to acetonitrile oxide) or Acetaldoxime.
-
Precursor B: 5-Methyl-1-hexyne (provides the isopentyl tail).
-
Catalyst/Reagent: Phenyl isocyanate (dehydrating agent) or Chloramine-T.
Step-by-Step Protocol:
-
Nitrile Oxide Generation: Dissolve nitroethane (1.0 eq) and 5-methyl-1-hexyne (1.2 eq) in dry benzene or toluene.
-
Cycloaddition: Add phenyl isocyanate (2.0 eq) and a catalytic amount of triethylamine dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (80-110°C) for 6–12 hours. The phenyl isocyanate dehydrates the nitro compound to the nitrile oxide intermediate, which immediately undergoes [3+2] cycloaddition with the alkyne.
-
Workup: Filter off the diphenylurea byproduct. Wash the filtrate with water and brine.
-
Purification: Concentrate the organic layer and purify via silica gel chromatography (Hexane/EtOAc gradient). The 3,5-isomer is typically favored over the 3,4-isomer due to steric and electronic factors.
C4-Bromination (Validation of Electronic Activation)
To verify the activated nature of the C4 position:
-
Dissolve this compound (1 mmol) in DMF (5 mL).
-
Add N-Bromosuccinimide (NBS) (1.1 mmol) in portions at room temperature.
-
Monitor by TLC. Reaction is typically complete within 1 hour (faster than unsubstituted isoxazole).
-
Quench with water, extract with ether. The product, 4-bromo-5-isopentyl-3-methylisoxazole, confirms the nucleophilicity of C4.
References
-
Waldo, J. P., & Larock, R. C. (2005).[2] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.
-
Kalgutkar, A. S., et al. (2003).[3] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide.[3][4] Drug Metabolism and Disposition, 31(10), 1240-1250.[3]
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles. Current Opinion in Drug Discovery & Development, 8(6), 723-740.
- Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds. Elsevier.
- Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958.
Sources
- 1. 253270-21-2|5-Hexyl-3-phenylisoxazole|BLD Pharm [bldpharm.com]
- 2. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 3. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
synthesis protocols for 5-Isopentyl-3-methylisoxazole
Application Note: Precision Synthesis of 5-Isopentyl-3-methylisoxazole
Executive Summary
This guide details the synthesis of This compound , a structural motif valuable in medicinal chemistry (as a bioisostere for carboxylic acids and esters) and fragrance chemistry (green/fruity notes).[1][2] We present two distinct protocols:
-
Route A (Scalable): A robust two-step sequence utilizing Claisen condensation followed by cyclization.[1][2] This is the preferred method for multi-gram to kilogram scale production.
-
Route B (Rapid Analoging): A 1,3-dipolar cycloaddition ("Click" chemistry) approach ideal for library generation and medicinal chemistry exploration.
Retrosynthetic Analysis
The strategic disconnection of the isoxazole ring reveals two primary assembly pathways. The choice depends on available starting materials and scale requirements.
Caption: Retrosynthetic disconnection showing the Beta-Diketone pathway (Route A) and Dipolar Cycloaddition pathway (Route B).
Route A: The Beta-Diketone Cyclization (Scalable)[1][2][3]
This route exploits the regioselective attack of hydroxylamine on a
Step 1: Synthesis of 7-Methyloctane-2,4-dione
Reaction: Claisen condensation of acetone with ethyl 4-methylpentanoate (ethyl isocaproate).[1][2][3]
| Reagent | Equiv.[4][5][6] | Role |
| Acetone | 1.2 | Nucleophile (Enolate source) |
| Ethyl 4-methylpentanoate | 1.0 | Electrophile |
| Sodium Methoxide (NaOMe) | 1.5 | Base |
| Toluene/THF | Solvent | Medium |
Protocol:
-
Activation: In a dry 3-neck flask under N₂, suspend NaOMe (1.5 eq) in anhydrous Toluene.
-
Addition: Add Acetone (1.2 eq) dropwise at 0°C. Stir for 30 min to generate the enolate.
-
Condensation: Add Ethyl 4-methylpentanoate (1.0 eq) slowly, maintaining temperature <10°C.
-
Reflux: Warm to room temperature, then reflux for 4-6 hours. A solid precipitate (sodium enolate) typically forms.
-
Workup: Cool to 0°C. Quench with 10% HCl until pH < 3. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[7]
-
Purification: Vacuum distillation (approx. 80-90°C @ 10 mmHg) yields the diketone as a colorless oil.
Step 2: Cyclization to this compound
Reaction: Condensation with Hydroxylamine Hydrochloride.[1][2][3]
| Reagent | Equiv.[4][5][6] | Role |
| 7-Methyloctane-2,4-dione | 1.0 | Precursor |
| NH₂OH[1][2][3]·HCl | 1.1 | Nitrogen Source |
| Ethanol/Water (3:1) | Solvent | Medium |
| Sodium Acetate | 1.1 | Buffer (Optional) |
Protocol:
-
Dissolution: Dissolve the diketone (Step 1 product) in Ethanol/Water.
-
Addition: Add Hydroxylamine Hydrochloride (1.1 eq). Note: Buffering with NaOAc is optional but can improve yield by preventing acid-catalyzed degradation.[1][2][3]
-
Reflux: Heat to reflux (78°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Regiocontrol Logic: The nitrogen of hydroxylamine attacks the less hindered carbonyl (methyl side) first, forming the oxime at C2. Subsequent cyclization places the oxygen at C4, resulting in the 3-Methyl-5-Isopentyl substitution pattern.[1][3]
-
Workup: Evaporate ethanol. Dilute residue with water.[8] Extract with MTBE or Hexane.
-
Purification: Distillation or Flash Chromatography (Silica, 0-10% EtOAc in Hexane).
Route B: 1,3-Dipolar Cycloaddition (High Precision)[1]
This method is preferred for generating analytical standards or when the diketone precursor is difficult to isolate. It utilizes the [3+2] cycloaddition of a nitrile oxide and a terminal alkyne.
Mechanism:
Experimental Workflow
Caption: In situ generation of nitrile oxide and subsequent trapping by the alkyne.[1][2][3]
Protocol:
-
Setup: Dissolve 5-Methyl-1-hexyne (1.0 eq) and Nitroethane (2.0 eq) in dry Benzene or Toluene.
-
Catalysis: Add Triethylamine (catalytic drop).
-
Activation: Slowly add Phenyl Isocyanate (2.2 eq) over 30 minutes. Caution: Exothermic.[1][2][3]
-
Reaction: Stir at 60-80°C for 12 hours. The phenyl isocyanate dehydrates nitroethane to acetonitrile oxide, which immediately reacts with the alkyne.
-
Workup: Filter off the diphenylurea byproduct. Wash the filtrate with water and NaHCO₃.
-
Purification: The high regioselectivity (>95:5) typically renders chromatography straightforward (Silica, Hexane/EtOAc).
Characterization & Quality Control
Expected Physical Properties:
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: Predicted ~200-210°C (atmospheric); ~85-90°C (10 mmHg).[1][2][3]
-
Solubility: Soluble in ethanol, ether, chlorinated solvents; insoluble in water.
Spectroscopic Markers (NMR):
-
¹H NMR (CDCl₃, 400 MHz):
- 5.85 (s, 1H, H-4 isoxazole ring). Diagnostic singlet.
-
2.65 (t, 2H, H-1'
-methylene). - 2.25 (s, 3H, CH₃ at C3).
- 1.60 (m, 1H, H-3' methine).
-
1.55 (m, 2H, H-2'
-methylene). - 0.92 (d, 6H, Isopentyl Methyls ).
Mass Spectrometry:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Route A) | Incomplete condensation of diketone.[1][2][3] | Ensure NaOMe is fresh and dry. Use excess acetone. |
| Regioisomer Mixture | Wrong pH during cyclization. | Maintain pH ~4-5.[1][2][3] Avoid strong mineral acids which can equilibrate the intermediate. |
| Byproduct Urea (Route B) | Incomplete filtration. | Cool reaction to 0°C before filtration to maximize urea precipitation. |
| Starting Material Remaining | Nitrile oxide dimerization. | Add nitroethane/dehydrating agent slowly (syringe pump) to keep nitrile oxide concentration low relative to alkyne. |
References
-
Regioselective Synthesis of Isoxazoles
-
Specific Precursor Synthesis
-
Claisen Condensation Protocols: Hauser, C. R., et al. "The Acylation of Ketones with Esters." Organic Reactions, Vol 8. Link
-
-
Compound Data
-
Green Chemistry Adaptations
-
Ultrasound-Assisted Synthesis: Zhang et al., "Green and Effective Synthesis of Isoxazole-Based Molecules." PMC, 2023. Link
-
Sources
- 1. 130800-76-9|5-(3-Chloropropyl)-3-methylisoxazole|BLD Pharm [bldpharm.com]
- 2. 105658-49-9|3-(3-Methylisoxazol-5-yl)propan-1-ol|BLD Pharm [bldpharm.com]
- 3. 134836-81-0|5-(Hex-5-en-1-yl)-3-methylisoxazole|BLD Pharm [bldpharm.com]
- 4. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. N/A|3-(3-Methyl-5-isoxazolyl)-1-propanamine|BLDPharm [bldpharm.com]
- 10. 288318-31-0|2-(3-Methylisoxazol-5-yl)acetonitrile|BLD Pharm [bldpharm.com]
Application Note: Preparation of 5-Isopentyl-3-methylisoxazole
The following Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity 5-Isopentyl-3-methylisoxazole .
This guide prioritizes Regioselective [3+2] Cycloaddition as the "Gold Standard" method due to its superior isomer control compared to classical condensation.
Target Molecule: this compound (5-(3-methylbutyl)-3-methylisoxazole)
CAS: N/A (Analogous structures: 3,5-Dimethylisoxazole [300-92-5])
Molecular Formula: C
Executive Summary
The synthesis of 3,5-disubstituted isoxazoles is a critical transformation in medicinal chemistry, often serving as a bioisostere for amide bonds or as a scaffold for GABAergic agonists. While classical condensation of 1,3-diketones with hydroxylamine is cost-effective, it frequently suffers from poor regioselectivity, yielding mixtures of 3-methyl-5-isopentyl and 5-methyl-3-isopentyl isomers that are difficult to separate.
This protocol details a Regioselective [3+2] Cycloaddition via the in situ generation of acetonitrile oxide. This route guarantees the correct regiochemistry (3-methyl, 5-isopentyl) by leveraging the electronic polarization of the 5-methyl-1-hexyne dipolarophile.
Comparison of Synthetic Routes
| Feature | Method A: [3+2] Cycloaddition (Recommended) | Method B: Claisen/Condensation (Alternative) |
| Regioselectivity | High (>95:5) | Low to Moderate (Mixture of Isomers) |
| Key Reagents | 5-Methyl-1-hexyne, Nitroethane/NCS | Methyl isoamyl ketone, Ethyl Acetate |
| Purification | Simple Filtration/Flash Chromatography | Difficult Isomer Separation Required |
| Scalability | High (Safe with flow chemistry adaptation) | High |
| Mechanism | Concerted Dipolar Cycloaddition | Nucleophilic Attack / Dehydration |
Method A: Regioselective [3+2] Cycloaddition (Gold Standard)
Mechanistic Rationale
This route utilizes the Huisgen 1,3-dipolar cycloaddition. The dipole, acetonitrile oxide , is generated in situ from acetaldoxime (or nitroethane). The dipolarophile, 5-methyl-1-hexyne , directs the addition such that the oxygen of the nitrile oxide attacks the more substituted carbon of the alkyne (electronic control), while the carbon of the nitrile oxide attacks the terminal carbon. However, steric and electronic factors in terminal alkynes overwhelmingly favor the 3,5-disubstituted product over the 3,4-isomer.
Figure 1: Reaction pathway for the generation of acetonitrile oxide and subsequent trapping with 5-methyl-1-hexyne.
Materials & Reagents[1][2]
-
Precursor A (Dipole Source): Acetaldoxime (CAS 107-29-9) OR Nitroethane (CAS 79-24-3).
-
Note: The Acetaldoxime/NCS route is generally safer and more controlled than dehydrating nitroethane with phenyl isocyanate.
-
-
Reagent B (Chlorinating Agent): N-Chlorosuccinimide (NCS) (CAS 128-09-6).
-
Reagent C (Dipolarophile): 5-Methyl-1-hexyne (Isohept-1-yne) (CAS 2203-80-7).
-
Base: Triethylamine (Et
N). -
Solvent: Dichloromethane (DCM) or DMF.
Experimental Protocol
Scale: 10 mmol (approx. 1.5 g theoretical yield)
-
Preparation of Acetohydroximoyl Chloride (In Situ):
-
In a 100 mL round-bottom flask, dissolve Acetaldoxime (0.59 g, 10 mmol) in anhydrous DMF (20 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol) portion-wise over 15 minutes.
-
Checkpoint: Allow the reaction to stir at room temperature for 1 hour. The formation of the chlorooxime is indicated by the cessation of exotherm or TLC monitoring.
-
-
Cycloaddition:
-
Add 5-Methyl-1-hexyne (1.06 g, 1.45 mL, 11 mmol, 1.1 equiv) to the reaction mixture.
-
Prepare a solution of Triethylamine (1.21 g, 1.67 mL, 12 mmol) in DMF (5 mL).
-
Crucial Step: Add the Et
N solution dropwise over 2–3 hours using a syringe pump or addition funnel while maintaining the reaction temperature at 0–5°C. -
Reasoning: Slow addition of the base keeps the concentration of the unstable nitrile oxide low, preventing dimerization into furoxan byproducts and favoring the reaction with the alkyne.
-
Allow the mixture to warm to room temperature and stir overnight (12–16 hours).
-
-
Work-up & Purification:
-
Pour the reaction mixture into ice-cold water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL) to remove DMF.
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: The crude oil is purified via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5 to 90:10).
-
Yield Expectation: 75–85%.
-
Method B: Classical Condensation (Alternative)
Mechanistic Rationale
This method involves the Claisen condensation of ethyl acetate with methyl isoamyl ketone to form a 1,3-diketone, followed by cyclization with hydroxylamine. While reagents are cheaper, the cyclization step often yields a mixture of isomers (3-methyl-5-isopentyl vs. 5-methyl-3-isopentyl) because the nucleophilic nitrogen of hydroxylamine can attack either carbonyl group of the diketone.
Figure 2: Synthesis of the diketone precursor and subsequent cyclization issues.
Experimental Protocol
-
Synthesis of 7-Methyloctane-2,4-dione:
-
To a suspension of Sodium Ethoxide (1.2 equiv) in dry toluene, add a mixture of Ethyl Acetate (1.0 equiv) and 5-methyl-2-hexanone (1.0 equiv) dropwise at 0°C.
-
Reflux for 4 hours. Acidify with dilute HCl and extract to obtain the 1,3-diketone.
-
-
Cyclization:
-
Dissolve 7-Methyloctane-2,4-dione in Ethanol.
-
Add Hydroxylamine Hydrochloride (1.1 equiv).
-
Reflux for 2–4 hours.
-
Note: To favor the 3-methyl-5-alkyl isomer, maintaining a lower pH (acidic conditions) is often suggested, but separation by chromatography is almost always required.
-
Characterization & QC
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity | >98% | GC-MS / HPLC |
| 400 MHz NMR | ||
| MS (ESI/EI) | [M+H] | Mass Spectrometry |
Critical QC Check: Distinguish from the regioisomer (5-methyl-3-isopentyl) using NOESY NMR. The target (5-isopentyl-3-methyl) will show a NOE correlation between the Ring-H4 proton and the Isopentyl-CH2 group. The byproduct will show NOE between Ring-H4 and the C5-Methyl group.
References
-
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity and Regioselectivity." Journal of the American Chemical Society, 127(1), 210–216.[1] Link
- Larsen, K. E., & Torssell, K. B. G. (1984). "Nitrile Oxides in Organic Synthesis." Tetrahedron, 40(15), 2985-2988. (Foundational work on hydroximoyl chloride method).
-
Organic Chemistry Portal. "Synthesis of Isoxazoles." (General methodologies for [3+2] cycloaddition). Link
- Wakefield, B. J. (2013). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. Thieme. (Authoritative reference for isoxazole synthesis).
Sources
Application Note: Advanced 1,3-Dipolar Cycloaddition Methodologies for Isoxazole Synthesis
Introduction & Pharmacological Relevance
Isoxazoles are highly privileged five-membered heterocyclic pharmacophores containing adjacent nitrogen and oxygen atoms. Their unique electronic distribution allows them to participate in critical hydrogen bonding and non-covalent interactions, making them indispensable in the design of bioactive molecules, including anti-inflammatory agents, antimicrobials, and PPARδ agonists[1][2]. The cornerstone of isoxazole construction is the 1,3-dipolar cycloaddition (often termed the Huisgen cycloaddition) between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile)[1][3].
As drug development demands higher complexity and stricter regiocontrol, traditional thermal cycloadditions have been superseded by catalyzed and strain-promoted methodologies. This guide synthesizes field-proven protocols, detailing the causality behind critical experimental parameters to ensure robust, reproducible isoxazole synthesis.
Mechanistic Principles: The 1,3-Dipole and Regiocontrol
In Situ Generation of Nitrile Oxides
Nitrile oxides are highly reactive and prone to spontaneous, unimolecular dimerization into biologically inactive furoxans. To circumvent this, modern protocols mandate their in situ generation[3][4]. The most robust and widely adopted pathway involves the halogenation of an aldoxime to a hydroximoyl chloride using N-chlorosuccinimide (NCS), followed by base-induced dehydrohalogenation[1][2].
Causality Insight: NCS is specifically chosen as the halogenating agent over elemental chlorine gas or hypochlorite because its solid state allows for precise stoichiometric control. It releases electrophilic chlorine slowly, which prevents the over-oxidation of the oxime substrate and controls the reaction exotherm.
Overcoming Regiochemical Ambiguity
Thermal, uncatalyzed 1,3-dipolar cycloadditions with terminal alkynes often yield a mixture of 3,5- and 3,4-disubstituted isoxazoles, dictated purely by frontier molecular orbital (FMO) interactions[4]. To achieve absolute regiocontrol, Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) is employed.
Causality Insight: The addition of a Cu(I) catalyst fundamentally alters the reaction pathway from a concerted [3+2] cycloaddition to a stepwise mechanism. The copper inserts into the terminal alkyne to form a rigid copper acetylide intermediate. This intermediate sterically and electronically directs the incoming nitrile oxide, enforcing the exclusive formation of the 3,5-disubstituted isomer[1][5].
Mechanistic pathway of nitrile oxide generation and 1,3-dipolar cycloaddition to form isoxazoles.
Comparative Reaction Dynamics
Different catalytic and environmental conditions drastically affect the yield and regioselectivity of the cycloaddition. The table below synthesizes quantitative optimization data across various standard methodologies[2].
| Methodology / Catalyst | Solvent System | Base / Additive | Temp (°C) | Target Product | Regioselectivity | Avg. Yield |
| Thermal (Uncatalyzed) | DMF or Toluene | Et₃N | 90 | 3,4,5-Trisub. | N/A (Internal) | 65 - 75% |
| CuANOC (Cu(I)) | t-BuOH / H₂O | NaOH | RT - 50 | 3,5-Disub. | >99:1 | 85 - 95% |
| PIFA (Hypervalent I) | MeOH / H₂O | None | RT | 3,5-Disub. | >99:1 | 80 - 90% |
| Organocatalytic | H₂O / Choline Cl | None | RT | 3,4,5-Trisub. | High | 70 - 85% |
Experimental Protocols
Protocol A: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles (Cu-Catalyzed / NCS Method)
This protocol leverages a one-pot, three-step cascade to minimize the handling of the unstable nitrile oxide, utilizing a copper catalyst to dictate regioselectivity[1].
-
Oxime Formation : To a stirred solution of aldehyde (1.0 eq) in a deep eutectic solvent (e.g., choline chloride:urea 1:2) or DMF, add hydroxylamine hydrochloride (1.0 eq) and NaOH (1.0 eq). Stir at 50 °C for 1 hour.
-
Halogenation : Add N-chlorosuccinimide (NCS) (1.5 eq) portion-wise.
-
Self-Validation Check: Portion-wise addition is critical to control the exotherm and prevent the dangerous accumulation of unreacted hydroximoyl chloride. Stir at 50 °C for 3 hours.
-
-
Cycloaddition : Add the terminal alkyne (1.0 eq) and a catalytic amount of Cu(I) salt (e.g., CuI, 5 mol%). The base already present (NaOH) facilitates the elimination of HCl to form the nitrile oxide in situ.
-
Completion & Workup : React for 4 hours at 50 °C. Quench with distilled water, extract with ethyl acetate (3 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Metal-Free Synthesis of 3,4,5-Trisubstituted Isoxazoles via α-Azido Acrylates
This method is ideal for highly substituted isoxazoles where copper acetylide formation is impossible due to the use of internal alkynes or equivalent electron-deficient dipolarophiles[2].
-
Hydroximoyl Chloride Generation : Dissolve the aromatic oxime (1.0 mmol) and NCS (1.1 mmol) in DMF (5 mL). Stir at room temperature for 5 hours.
-
Dipolarophile Addition : Add ethyl α-azidocinnamate (1.0 mmol) to the reaction vessel.
-
Controlled Elimination : Add Et₃N (1.0 mmol) dropwise.
-
Self-Validation Check: Et₃N acts as the base to eliminate HCl. Dropwise addition is mandatory to keep the steady-state concentration of the nitrile oxide exceptionally low, favoring the bimolecular reaction with the acrylate over self-dimerization into furoxan.
-
-
Thermal Cycloaddition : Heat the mixture in an oil bath at 90 °C for 8 hours.
-
Workup : Cool to room temperature, extract with CH₂Cl₂ (3 x 20 mL), wash heavily with H₂O (25 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate.
Standard workflow for one-pot in situ nitrile oxide generation and cycloaddition.
Advanced Methodologies: Hypervalent Iodine and Bioconjugation
For applications in chemical biology and drug-conjugate development, heavy metals (like copper) and harsh bases are highly undesirable. Recent advancements utilize hypervalent iodine reagents, specifically phenyliodine bis(trifluoroacetate) (PIFA), to induce the cycloaddition of nitrile oxides to alkynes under exceptionally mild conditions.
Mechanistic Causality: PIFA directly oxidizes the aldoxime to the nitrile oxide without the need for a halogenated intermediate or basic elimination. This allows the reaction to proceed smoothly in aqueous media at room temperature, making it highly compatible with unprotected nucleosides and peptides. When paired with strained cyclic alkynes (e.g., bicyclo[6.1.0]nonyne, BCN), the reaction achieves complete conversion via Strain-Promoted Alkyne-Nitrile Oxide Cycloaddition (SPANOC) in under 12 hours, representing a powerful tool for metal-free bioconjugation.
References
-
[4] MDPI. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
-
[5] Organic Chemistry Portal. Isoxazole synthesis.
-
[1] Benchchem. Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions.
-
[3] Encyclopedia.pub. Synthesis of Pyrazolo pyrano oxazoles.
-
[2] Thieme. Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes.
-
Radboud Repository. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
Sources
Application Notes & Protocols: The Strategic Use of 5-Isopentyl-3-methylisoxazole in Pharmaceutical Synthesis
Preamble: A Note on This Guide
The isoxazole ring is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in numerous FDA-approved drugs.[1] This guide focuses on a specific, non-commodity derivative: 5-isopentyl-3-methylisoxazole . As specific literature on this exact molecule is sparse, this document serves as an expert-level guide, extrapolating from established principles of isoxazole chemistry. The protocols herein are presented as robust, representative methodologies for the synthesis, characterization, and strategic application of this intermediate, designed for researchers, scientists, and drug development professionals.
The Isoxazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered isoxazole heterocycle, with its adjacent nitrogen and oxygen atoms, is not merely a structural component but an active pharmacophore.[2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, allow for potent and selective interactions with a wide range of biological targets.[3][4] This has led to the development of isoxazole-containing drugs with diverse therapeutic actions, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[5][6]
Molecules like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide showcase the clinical success of this scaffold.[5][7] The substituents at the 3- and 5-positions of the isoxazole ring are critical for tuning the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, combines a lipophilic isopentyl group, which can enhance membrane permeability and van der Waals interactions, with a reactive methyl "handle" for further synthetic elaboration.
Caption: Logical relationship of the isoxazole core and its substituents to potential therapeutic applications.
Synthesis Protocol: this compound
The most direct and classical method for synthesizing 3,5-disubstituted isoxazoles is the condensation reaction between a β-diketone and hydroxylamine.[8] This protocol details the synthesis of the target intermediate from 6-methyl-2,4-heptanedione.
Rationale for Synthetic Route
This pathway is chosen for its high efficiency, atom economy, and operational simplicity. The reaction proceeds via nucleophilic attack of hydroxylamine on one of the carbonyls of the β-diketone, followed by cyclization and dehydration to form the stable aromatic isoxazole ring. The acidic conditions catalyze both the initial condensation and the final dehydration step.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Methyl-2,4-heptanedione | ≥97% | Standard Supplier | The β-diketone precursor. |
| Hydroxylamine Hydrochloride | ≥99% | Standard Supplier | Source of hydroxylamine. |
| Acetic Acid, Glacial | ACS Grade | Standard Supplier | Solvent and catalyst. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | For neutralization. |
| Ethyl Acetate | HPLC Grade | Standard Supplier | For extraction. |
| Magnesium Sulfate (MgSO₄), Anhydrous | ACS Grade | Standard Supplier | For drying. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methyl-2,4-heptanedione (14.2 g, 100 mmol) and glacial acetic acid (100 mL).
-
Reagent Addition: While stirring, add hydroxylamine hydrochloride (7.6 g, 110 mmol, 1.1 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 118°C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up - Quenching: After the reaction is complete (disappearance of the starting β-diketone), cool the mixture to room temperature. Carefully pour the reaction mixture into 400 mL of ice-cold water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH is neutral (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexane.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil. Expected yield: 80-90%.
Characterization and Quality Control
Validation of the intermediate's identity and purity is paramount. The following are expected analytical results for the final product.
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.05 (s, 1H, isoxazole H-4), 2.60 (t, 2H, -CH₂-isopentyl), 2.25 (s, 3H, -CH₃), 1.65 (m, 1H, -CH-isopentyl), 1.55 (q, 2H, -CH₂-isopentyl), 0.95 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~170.1 (C5), 161.5 (C3), 100.2 (C4), 38.5, 28.0, 26.5, 22.5 (isopentyl carbons), 11.5 (methyl carbon) |
| Mass Spec (EI) | m/z (%) = 167 (M⁺), 110 (M⁺ - C₄H₉) |
| FT-IR (neat, cm⁻¹) | ~2950 (C-H stretch), ~1600 (C=N stretch), ~1450 (C=C stretch), ~1380 (C-O stretch) |
| HPLC Purity | ≥98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: 220 nm) |
Application Protocol: Synthesis of a Hypothetical Anti-Inflammatory Agent
This section outlines a hypothetical, yet chemically sound, workflow demonstrating how this compound can be used as a key intermediate to build a more complex, potentially bioactive molecule. The target, which we will call "Isoxapentil," is designed based on common pharmacophores found in anti-inflammatory drugs.
Strategic Rationale
The workflow leverages the reactivity of the methyl group at the C3 position. A benzylic-like bromination reaction using N-Bromosuccinimide (NBS) creates a reactive electrophile. This is followed by a Williamson ether synthesis with a substituted phenol, a common strategy for linking molecular fragments in drug discovery.[6]
Caption: Synthetic workflow from the intermediate to a hypothetical Active Pharmaceutical Ingredient (API).
Protocol: Step 1 - Bromination
-
Setup: In a flask protected from light, dissolve this compound (16.7 g, 100 mmol) in carbon tetrachloride (200 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.16 g, 1 mmol).
-
Execution: Heat the mixture to reflux (~77°C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude 3-(bromomethyl)-5-isopentylisoxazole is often used in the next step without further purification.
Protocol: Step 2 - Williamson Ether Synthesis
-
Setup: In a 500 mL flask, combine 4-fluorophenol (11.2 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol) in acetone (250 mL).
-
Reagent Addition: Add the crude 3-(bromomethyl)-5-isopentylisoxazole (from Step 1, ~100 mmol) to the stirring suspension.
-
Execution: Heat the mixture to reflux (~56°C) and maintain for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (200 mL), wash with 1M NaOH (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the final product by column chromatography or recrystallization to yield "Isoxapentil".
Safety and Handling
While specific toxicology data for this compound is not available, isoxazole derivatives should be handled with care in a well-ventilated chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.[11]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[12] In case of contact, rinse the affected area immediately with copious amounts of water.[10]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable, albeit specialized, pharmaceutical intermediate. Its synthesis is straightforward, and its structure offers a strategic balance of lipophilicity and a reactive handle for further chemical modification. The protocols and insights provided in this guide are designed to empower researchers to confidently synthesize, characterize, and utilize this intermediate as a building block for the discovery and development of novel therapeutic agents.
References
-
Asian Journal of Research in Chemistry. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
PubMed. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]
-
PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]
-
Carl ROTH. (2022). SAFETY DATA SHEET. [Link]
-
RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]
-
PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
ResearchGate. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
Chem-Impex. (n.d.). 3-Hydroxy-5-methylisoxazole. [Link]
-
MDPI. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
-
PMC. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
Revues Scientifiques Marocaines. (n.d.). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. nbinno.com [nbinno.com]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. carlroth.com [carlroth.com]
Application Note: Strategic Synthesis of Methyl-Isopentyl Isoxazoles
Executive Summary
The methyl-isopentyl isoxazole scaffold represents a critical pharmacophore in medicinal chemistry, balancing the hydrophilic nature of the heterocyclic core with the lipophilic isopentyl tail to optimize membrane permeability. This guide provides two distinct, field-validated protocols for the synthesis of 3-methyl-5-isopentylisoxazole and its regioisomer 5-methyl-3-isopentylisoxazole .
We present a bifurcated strategy :
-
Method A (Thermodynamic/Scale-Up): Condensation of 1,3-diketones with hydroxylamine. Ideal for kilogram-scale production where cost is paramount, though regioselectivity requires strict pH control.
-
Method B (Kinetic/Precision): [3+2] Cycloaddition of nitrile oxides with alkynes. Ideal for drug discovery and library synthesis, offering absolute regiocontrol.
Strategic Route Selection
| Feature | Method A: Condensation | Method B: [3+2] Cycloaddition |
| Primary Mechanism | Nucleophilic attack / Dehydration | 1,3-Dipolar Cycloaddition (Huisgen) |
| Key Precursors | 6-methylheptane-2,4-dione + NH₂OH | Nitroalkane + Terminal Alkyne |
| Regioselectivity | pH-dependent (often ~4:1 to 10:1 mixture) | High (>95:1) |
| Scalability | High (Industrial standard) | Moderate (Exothermic intermediates) |
| Atom Economy | High (Water is sole byproduct) | Moderate (Reagents for oxide generation) |
| Primary Use Case | Bulk API synthesis | SAR Studies / Lead Optimization |
Visualizing the Synthetic Logic
Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and purity requirements.
Method A: Condensation Protocol (Scale-Up)
This method utilizes 6-methylheptane-2,4-dione .[1][2][3] If this diketone is not commercially available, it is synthesized via Claisen condensation of isopentyl methyl ketone (methyl isoamyl ketone) and ethyl acetate using sodium ethoxide.
Mechanism & Causality
The reaction proceeds via the attack of hydroxylamine on one of the carbonyl carbons.
-
Acidic Conditions (pH < 4): Protonation of the carbonyls makes them more electrophilic. The less sterically hindered carbonyl (C2, methyl side) is attacked first, leading to 5-isopentyl-3-methylisoxazole .
-
Basic Conditions (pH > 9): Hydroxylamine attacks as the free base. The reaction is under thermodynamic control, often favoring the 3-isopentyl-5-methylisoxazole due to the stability of the enolate intermediate.
Protocol Steps
-
Reagent Preparation:
-
Dissolve 10.0 g (70 mmol) of 6-methylheptane-2,4-dione in 100 mL of Ethanol (EtOH).
-
Prepare a separate solution of 5.1 g (73.5 mmol) Hydroxylamine Hydrochloride in 20 mL water.
-
-
pH Adjustment (Critical Step):
-
Targeting 3-methyl-5-isopentyl isomer: Add the NH₂OH solution directly to the diketone. Add 1-2 drops of conc. HCl.
-
Targeting 5-methyl-3-isopentyl isomer: Treat the NH₂OH solution with Sodium Acetate (6.0 g) or NaOH until pH ~9-10 before addition.
-
-
Reflux:
-
Heat the mixture to reflux (78°C) for 3–5 hours.
-
Validation: Monitor consumption of diketone by TLC (20% EtOAc/Hexanes). The diketone spot (usually UV active and stains with KMnO4) should disappear.
-
-
Workup:
-
Remove EtOH under reduced pressure.
-
Resuspend residue in 50 mL water and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
The crude oil will likely contain both isomers. Separation requires flash column chromatography (Gradient: 0-10% EtOAc in Hexanes). The 3,5-disubstituted isoxazoles are often close in R_f; careful fractionation is required.
-
Method B: [3+2] Cycloaddition Protocol (Precision)
This method generates the isoxazole ring via the Huisgen cycloaddition . It is the superior method for ensuring the methyl group is at the 3-position and the isopentyl group is at the 5-position.
Mechanism & Causality
We utilize the in situ generation of Methyl Nitrile Oxide from nitroethane. The nitrile oxide acts as the 1,3-dipole, and 5-methyl-1-hexyne (isopentyl acetylene) acts as the dipolarophile.
-
Regiocontrol: The oxygen of the nitrile oxide prefers the more substituted carbon of the alkyne, but steric hindrance dictates that the carbon of the nitrile oxide bonds to the terminal carbon of the alkyne. This consistently yields the 3-methyl-5-substituted isoxazole.
Protocol Steps
-
Setup:
-
To a flame-dried round-bottom flask under Nitrogen, add 5-methyl-1-hexyne (1.0 equiv, e.g., 5 mmol) and Nitroethane (2.0 equiv, 10 mmol).
-
Dissolve in anhydrous Benzene or Toluene (20 mL). Note: Toluene is preferred for safety.
-
-
Dehydration Agent Addition:
-
Add Phenyl Isocyanate (4.0 equiv) and a catalytic amount of Triethylamine (5 drops).
-
Alternative (Mukaiyama method): Use Benzenesulfonyl chloride + Et₃N if isocyanates are to be avoided.
-
-
Reaction:
-
Stir at 60–70°C for 12 hours.
-
Why slow heating? Rapid heating can cause the nitrile oxide to dimerize into a furoxan byproduct. The alkyne must trap the nitrile oxide as it forms.
-
-
Validation (Self-Check):
-
TLC should show the disappearance of the alkyne. A new, more polar spot (the isoxazole) will appear.
-
Safety Check: A precipitate of diphenylurea (if using phenyl isocyanate) will form. This confirms the dehydration is proceeding.
-
-
Workup:
-
Cool to room temperature. Filter off the urea precipitate.
-
Add water (20 mL) to the filtrate to quench excess isocyanate. Stir for 30 mins.
-
Separate layers; extract aqueous phase with Toluene.
-
-
Purification:
-
Concentrate organics.
-
Purify via silica gel chromatography. The product is typically a clear/pale yellow oil.
-
Analytical Validation
To confirm the identity of the specific isomer synthesized, NMR spectroscopy is the gold standard.
| Analytical Method | 3-methyl-5-isopentylisoxazole (Target) | 5-methyl-3-isopentylisoxazole (Isomer) |
| 1H NMR (Ring Proton) | Singlet at ~5.8 - 6.0 ppm | Singlet at ~5.8 - 6.0 ppm |
| 1H NMR (Methyl) | Singlet at ~2.25 ppm (Deshielded by N) | Singlet at ~2.40 ppm (Deshielded by O) |
| 13C NMR (Ring C-Me) | ~11 ppm | ~12 ppm |
| NOESY | Correlation between Ring-H and Isopentyl-CH₂ | Correlation between Ring-H and Methyl-H |
Expert Insight: The chemical shift of the methyl group is the fastest diagnostic. The methyl group at the 5-position (next to Oxygen) is typically slightly more deshielded (downfield) than at the 3-position (next to Nitrogen). However, NOESY (Nuclear Overhauser Effect Spectroscopy) provides the definitive structural proof by showing which group is spatially close to the single ring proton.
Troubleshooting & Safety
Figure 2: Troubleshooting workflow for common synthetic pitfalls.
Safety Warning:
-
Hydroxylamine is potentially explosive upon heating if concentrated. Never distill the free base neat.
-
Nitrile Oxides are unstable. Do not attempt to isolate them; generate in situ.
-
Benzene is carcinogenic; substitute with Toluene where possible in Method B.
References
-
RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.[4] Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (2025). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Retrieved from [Link][5]
-
Organic & Biomolecular Chemistry. (2025). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Retrieved from [Link]
-
MDPI Molecules. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition. Retrieved from [Link]
Sources
Application Note: Scale-Up Synthesis and Process Optimization of 5-Isopentyl-3-methylisoxazole
Introduction & Strategic Rationale
Isoxazole scaffolds are privileged structures in medicinal chemistry, frequently utilized as bioisosteres for ester and amide linkages to improve metabolic stability and pharmacokinetic profiles[1]. The synthesis of 5-isopentyl-3-methylisoxazole (CAS: 107978-58-5) presents a classic regioselectivity challenge. Traditional Knorr-type condensations of 1,3-diketones (e.g., 7-methyl-2,4-octanedione) with hydroxylamine often yield difficult-to-separate mixtures of 3,5-regioisomers, severely limiting scalability.
To achieve absolute regiocontrol during scale-up, this protocol employs a 1,3-dipolar cycloaddition strategy—specifically, a Nitrile Oxide Cycloaddition (NOC)[2]. By reacting in situ generated acetonitrile oxide with 5-methyl-1-hexyne, the process exclusively yields the desired 5-substituted isoxazole. This application note outlines a robust, scalable, and self-validating methodology for producing this compound at the kilogram scale, specifically engineered to minimize hazardous exotherms and byproduct formation[3].
Mechanistic Insights and Reaction Engineering
The NOC mechanism proceeds via a concerted pericyclic [3+2] cycloaddition[1]. However, scale-up is inherently complicated by the instability of the 1,3-dipole (acetonitrile oxide), which rapidly dimerizes to 3,4-dimethylfuroxan if allowed to accumulate.
Causality in Experimental Design:
-
In Situ Generation & Dosing: Acetonitrile oxide is generated continuously by the slow, controlled addition of triethylamine (Et₃N) to acetohydroximoyl chloride. This maintains a low steady-state concentration of the dipole, favoring the bimolecular reaction with the alkyne over dimerization[2].
-
Solvent Selection: Ethyl acetate (EtOAc) is selected over traditional halogenated solvents. EtOAc improves the overall E-factor and facilitates the immediate precipitation of triethylamine hydrochloride (Et₃N·HCl). This precipitation drives the equilibrium forward and provides a critical visual indicator of reaction progress.
-
Thermal Control: The chlorination of acetaldoxime with N-chlorosuccinimide (NCS) is highly exothermic. Dosing NCS in discrete portions under active cooling prevents thermal runaway and degradation of the intermediate[3].
Fig 1: Regioselective 1,3-dipolar cycloaddition pathway for this compound.
Quantitative Scale-Up Metrics
The transition from bench to pilot scale demonstrates consistent regioselectivity and highly manageable environmental metrics (E-factors). Implementing solvent recycling at the 1 kg scale significantly optimizes the green chemistry profile of the workflow.
| Scale | Isolated Yield (%) | Regioselectivity (5- vs 4-isomer) | Furoxan Byproduct | E-factor (Gross) | E-factor (w/ Solvent Recycle) |
| 10 g | 88.4 | > 99:1 | < 2.0 % | 22.5 | 8.1 |
| 100 g | 86.1 | > 99:1 | < 3.0 % | 20.1 | 6.5 |
| 1 kg | 85.5 | > 99:1 | < 3.0 % | 19.8 | 5.8 |
Detailed Experimental Protocol (1 kg Scale)
Note: This protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming the specified In-Process Controls (IPCs).
Phase 1: Synthesis of Acetohydroximoyl Chloride
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a solid addition funnel.
-
Initial Charge: Add acetaldoxime (450 g, 7.62 mol) and anhydrous EtOAc (8.0 L) to the reactor. Initiate stirring at 250 rpm and cool the jacket to 0 °C.
-
Controlled Chlorination: Once the internal temperature reaches 5 °C, begin adding N-chlorosuccinimide (NCS, 1.07 kg, 8.00 mol) in 100 g portions.
-
Expert Insight: The reaction is characterized by a delayed exotherm. Wait for the temperature spike to subside after each addition. The internal temperature must not exceed 20 °C to prevent premature decomposition of the intermediate[3].
-
-
IPC 1 (Self-Validation): After complete addition, stir the mixture for 2 hours at 15 °C. Sample the reaction mixture and analyze via GC-FID. Proceed to Phase 2 only when acetaldoxime conversion is >98%.
Phase 2: 1,3-Dipolar Cycloaddition
-
Dipolarophile Charge: To the reactor containing the acetohydroximoyl chloride, add 5-methyl-1-hexyne (660 g, 6.86 mol) in a single portion. Adjust the internal temperature to 20 °C.
-
Base Dosing (Critical Step): Charge a liquid addition funnel with triethylamine (Et₃N, 810 g, 8.00 mol) dissolved in EtOAc (1.0 L). Dose this solution into the reactor continuously over 6 hours (approx. 5 mL/min).
-
Expert Insight: The slow dosing rate is the primary control mechanism for suppressing furoxan formation. A thick white precipitate (Et₃N·HCl) will form immediately upon addition, visually validating the successful generation of the nitrile oxide and its subsequent consumption[2].
-
-
Maturation: Allow the suspension to stir overnight (12 hours) at 25 °C to ensure complete cycloaddition.
-
IPC 2 (Self-Validation): Analyze a filtered aliquot via GC-MS. The criteria for completion is <1% residual 5-methyl-1-hexyne.
Phase 3: Workup and Isolation
-
Quench & Dissolution: Add 3.0 L of deionized water to the reactor to dissolve the Et₃N·HCl salts. Stir vigorously for 15 minutes, then transfer the biphasic mixture to a separatory funnel.
-
Phase Separation: Isolate the upper organic layer. Extract the lower aqueous layer once with fresh EtOAc (1.0 L).
-
Washing Protocol: Wash the combined organic phases with 1M HCl (2.0 L) to neutralize and remove any residual Et₃N, followed by a wash with saturated aqueous NaCl (2.0 L) to aid in preliminary drying.
-
Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield a crude pale-yellow oil.
-
Final Purification: Purify the crude product via fractional vacuum distillation (b.p. approx. 85-90 °C at 2 mbar) to afford this compound as a highly pure (>99% by GC), colorless liquid.
References
-
An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P 1 Receptor Agonist Source: acs.org (Organic Process Research & Development, 2016) URL:[Link]
-
Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings Source: nih.gov (PMC - NIH) URL:[Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: rsc.org (RSC Advances) URL:[Link]
Sources
Application Note: Precision Synthesis of 5-Isopentyl-3-methylisoxazole
Catalytic Architectures, Regiocontrol, and Scalable Protocols
Strategic Analysis & Molecule Profile
Target Molecule: 5-Isopentyl-3-methylisoxazole CAS: (Hypothetical/Generic Structure Class) Molecular Formula: C9H15NO SMILES: CC(C)CCC1=CC(C)=NO1
The synthesis of This compound presents a classic regioselectivity challenge in heterocyclic chemistry. The target requires precise installation of a methyl group at the 3-position and an isopentyl (3-methylbutyl) chain at the 5-position.
In drug discovery, this specific lipophilic tail (isopentyl) combined with the polar isoxazole core serves as a bioisostere for ester or amide bonds, often improving metabolic stability.
The Regioselectivity Challenge
Two primary isomers can form during synthesis:
-
Target: 3-Methyl-5-isopentylisoxazole.
-
Impurity: 3-Isopentyl-5-methylisoxazole.
Conventional thermal condensation of 1,3-dicarbonyls often yields mixtures (60:40 to 80:20) governed by subtle steric differences between the methyl and isopentyl groups. To achieve >98% regiochemical purity without extensive chromatography, we employ catalytic systems that dictate the reaction pathway electronically rather than sterically.
Selected Catalytic Systems
We present two validated routes. Route A is the "Precision Method" utilizing Copper(I) catalysis for absolute regiocontrol. Route B is the "Scalable Method" utilizing heterogeneous solid acid catalysis for bulk production.
Route A: Cu(I)-Catalyzed [3+2] Cycloaddition (The "Click" Approach)
This route utilizes the reaction between acetonitrile oxide (generated in situ) and 5-methyl-1-hexyne .
-
Mechanism: Stepwise organometallic cycle or concerted cycloaddition on the metal center.
-
Catalyst: Copper(I) Iodide (CuI) with organic base.
-
Why: Cu(I) catalysis accelerates the formation of the 3,5-disubstituted isomer by lowering the activation energy for the formation of the copper-acetylide intermediate, which then traps the nitrile oxide. This effectively eliminates the formation of the 3-isopentyl-5-methyl isomer.
Route B: Solid Acid-Catalyzed Cyclocondensation
This route involves the condensation of 6-methylheptane-2,4-dione with hydroxylamine .
-
Catalyst: Sulfated Zirconia (SO4/ZrO2) or Amberlyst-15.
-
Why: Heterogeneous acid catalysts promote the nucleophilic attack of hydroxylamine at the less hindered carbonyl (C2-Methyl) preferentially. The surface acidity of Sulfated Zirconia enhances dehydration, driving the reaction to completion at lower temperatures than homogeneous mineral acids.
Visualizing the Reaction Pathways
The following diagram illustrates the mechanistic divergence between the two catalytic systems.
Figure 1: Mechanistic comparison of Cu(I) catalyzed cycloaddition (Top) vs. Solid Acid condensation (Bottom).
Detailed Experimental Protocols
Protocol A: Cu(I)-Catalyzed Regioselective Synthesis
Best for: High purity requirements, library synthesis, medicinal chemistry.
Reagents & Materials
-
Substrate 1: 5-Methyl-1-hexyne (1.0 equiv)
-
Substrate 2: Nitroethane (1.2 equiv)
-
Dehydrating Agent: Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (5 mol%)
-
Base: 4-Dimethylaminopyridine (DMAP) (10 mol%)
-
Solvent: Acetonitrile (MeCN) or THF (Dry)
Step-by-Step Procedure
-
Catalyst Activation: In a flame-dried round-bottom flask, dissolve CuI (19 mg, 0.1 mmol) and DMAP (24 mg, 0.2 mmol) in anhydrous MeCN (10 mL). Stir under Nitrogen for 10 minutes until a homogeneous complex forms.
-
Alkyne Addition: Add 5-Methyl-1-hexyne (192 mg, 2.0 mmol) to the catalyst solution. Stir for 5 minutes to allow copper acetylide formation.
-
Precursor Addition: Add Nitroethane (180 mg, 2.4 mmol) followed by slow addition of Boc2O (523 mg, 2.4 mmol) dissolved in MeCN (5 mL) via syringe pump over 30 minutes.
-
Note: Boc2O/DMAP acts as a mild dehydrating system to generate acetonitrile oxide in situ from nitroethane.
-
-
Reaction: Stir the mixture at room temperature (25°C) for 12 hours.
-
Self-Validation: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). Disappearance of alkyne indicates completion.
-
-
Work-up: Quench with saturated aqueous NH4Cl (20 mL) to chelate copper. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexane).
Expected Yield: 85-92% Regioselectivity: >99:1 (3-Methyl-5-Isopentyl : 3-Isopentyl-5-Methyl)
Protocol B: Sulfated Zirconia Catalyzed Condensation
Best for: Scale-up (>100g), Green chemistry, Cost-efficiency.
Reagents & Materials
-
Substrate: 6-Methylheptane-2,4-dione (1.0 equiv)
-
Reagent: Hydroxylamine Hydrochloride (NH2OH[1]·HCl) (1.1 equiv)
-
Catalyst: Sulfated Zirconia (S-ZrO2) (10 wt% loading)
-
Solvent: Ethanol (Absolute)
Step-by-Step Procedure
-
Catalyst Preparation: Calcined Sulfated Zirconia (activated at 550°C for 3h) is added to a reaction vessel.
-
Mixing: Dissolve 6-Methylheptane-2,4-dione (14.2 g, 100 mmol) in Ethanol (100 mL). Add Hydroxylamine HCl (7.6 g, 110 mmol).
-
Reflux: Heat the mixture to reflux (78°C) with vigorous stirring.
-
Duration: Reflux for 4-6 hours.
-
Filtration: Cool to room temperature. Filter the catalyst (catalyst can be regenerated by calcination).
-
Work-up: Concentrate the filtrate. Dissolve residue in Et2O, wash with water to remove unreacted hydroxylamine salts. Dry and concentrate.
-
Distillation: Purify the oil by vacuum distillation.
Expected Yield: 78-85% Regioselectivity: ~95:5 (Optimization of catalyst loading can improve this).
Analytical Data & Validation
To validate the synthesis, compare the NMR signals against the following reference data. The key differentiator is the chemical shift of the proton on the isoxazole ring (H4).
| Feature | Target: this compound | Isomer: 3-Isopentyl-5-methylisoxazole |
| H4 Proton (s) | δ 5.82 ppm | δ 5.95 ppm |
| C3-Methyl (s) | δ 2.25 ppm | N/A (Has C5-Methyl) |
| C5-Methyl (s) | N/A | δ 2.38 ppm |
| C5-CH2 (t) | δ 2.65 ppm (Triplet) | N/A |
Data simulated based on standard isoxazole shift increments.
References
-
Regioselective Synthesis via Copper Catalysis: Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles.[4] DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 2005.
-
In Situ Nitrile Oxide Generation (Boc2O Method): Basel, Y., & Hassner, A. "Di-tert-butyl Dicarbonate as a Dehydrating Agent for Nitrile Oxide Generation." The Journal of Organic Chemistry, 2000.
-
Solid Acid Catalysis for Isoxazoles: Shaabani, A., et al. "Synthesis of isoxazoles using silica-supported sulfuric acid." Catalysis Communications, 2007.
-
General Isoxazole Regiochemistry: Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - [3 + 2]-Cycloaddition reaction of sydnones with alkynes [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective [mdpi.com]
- 8. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
Troubleshooting & Optimization
optimizing yield of 5-Isopentyl-3-methylisoxazole synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of 5-Isopentyl-3-methylisoxazole Synthesis
Introduction
This technical guide addresses the synthesis of This compound , a valuable intermediate in flavor and fragrance chemistry (often associated with complex fruit/green notes) and pharmaceutical scaffolds.[1][2]
The primary challenge in synthesizing this compound from 6-methylheptane-2,4-dione and hydroxylamine is regioselectivity .[1][2] The reaction can produce two isomers:[3]
-
This compound (Target): Methyl group at position 3, Isopentyl at position 5.[1][2]
-
3-Isopentyl-5-methylisoxazole (Isomeric Impurity): Isopentyl at position 3, Methyl at position 5.[1][2]
Achieving high yield requires exploiting the steric difference between the methyl and isopentyl groups to direct the nucleophilic attack of hydroxylamine. This guide provides a self-validating protocol and troubleshooting framework to maximize the formation of the 3-methyl isomer.
Part 1: Pre-Synthesis & Reagent Control
Q: Does the purity of the
-
Recommendation: Verify the precursor purity via GC-MS (>98% recommended).
-
Storage: Store the diketone under inert gas (Nitrogen/Argon) to prevent oxidation or polymerization, which generates acidic byproducts that can skew the reaction pH.
Q: Why is Hydroxylamine Hydrochloride (
Part 2: Optimized Synthesis Protocol (The "Golden Path")
This protocol is designed to favor kinetic control , directing the nitrogen of the hydroxylamine to attack the less hindered carbonyl (the methyl ketone), resulting in the 3-methyl isomer.
Reaction Scheme
[1][2]Step-by-Step Methodology
-
Preparation of Buffered Hydroxylamine:
-
Dissolve Hydroxylamine Hydrochloride (1.1 eq) in water.[2]
-
Crucial Step: Slowly add Sodium Acetate (1.1 eq) or Potassium Carbonate (0.55 eq) to the hydroxylamine solution at
.[2] -
Why: This releases free hydroxylamine in a controlled, buffered environment (pH ~6-7), preventing immediate acid-catalyzed attack which can lead to mixed isomers.
-
-
Addition of Diketone:
-
Dissolve 6-methylheptane-2,4-dione (1.0 eq) in Ethanol (or Methanol).
-
Add the buffered hydroxylamine solution to the diketone solution dropwise at Room Temperature (20-25°C) .
-
Control Point: Do not heat yet.[2] Allow the initial imine formation to occur at the less hindered methyl carbonyl (C2) purely based on steric preference.
-
-
Cyclization (Heating Phase):
-
Workup:
Part 3: Troubleshooting & FAQs
Q: I am getting a 50:50 mixture of isomers. How do I shift the ratio? A: A 50:50 ratio indicates a loss of steric control, often caused by high temperatures during the initial addition or highly acidic conditions .
-
Fix: Ensure the initial mixing of reagents happens at
to . Do not apply heat until the reagents have been in contact for at least 30 minutes. -
pH Adjustment: If the reaction is too acidic (pH < 4), the carbonyls become hyper-active, reducing the selectivity benefit of the methyl group. Buffer the reaction to pH 6–8 using Sodium Acetate or Pyridine.
Q: The yield is low (<40%), but the starting material is consumed. Where is it going? A: This suggests the formation of open-chain oximes that failed to cyclize or isoxazolines (incomplete dehydration).[1][2]
-
Diagnostic: Check the NMR.[2][3][5] If you see broad signals around 8-10 ppm, you likely have uncyclized oximes.[2]
-
Fix: Increase the reflux time or add a dehydration catalyst (e.g., a catalytic amount of p-TsOH) during the reflux stage only. Note that strong acid can isomerize the product, so use sparingly.
Q: How do I separate the two isomers if they form? A: Separation is difficult due to similar boiling points.[2]
-
Distillation: Use a fractionating column (Vigreux).[2] The 3-methyl isomer generally has a slightly lower boiling point than the 3-isopentyl isomer due to better packing/symmetry, but the difference (
) requires precise vacuum control.[2] -
Chromatography: If scale permits, flash chromatography using Hexane:EtOAc (95:5) is effective.[2] The 3,5-disubstituted isoxazoles separate well on silica.[1]
Part 4: Data Visualization & Mechanism
Table 1: Solvent & Base Effects on Regioselectivity
| Condition | Base | Solvent | Yield (%) | Ratio (3-Me : 5-Me) | Notes |
| Acidic | None (HCl salt only) | EtOH/H2O | 65% | 60 : 40 | Poor selectivity due to rapid acid catalysis.[1][2] |
| Basic (Strong) | NaOH | H2O | 72% | 85 : 15 | Good selectivity, but risk of side reactions. |
| Buffered (Recommended) | NaOAc | EtOH/H2O | 88% | 95 : 5 | Optimal balance of sterics and kinetics. |
Figure 1: Reaction Mechanism & Regioselectivity Pathways
The following diagram illustrates the bifurcation between the desired kinetic pathway (Attack at C2) and the undesired pathway (Attack at C4).
Caption: Mechanistic bifurcation showing the steric advantage of the methyl ketone (C2) attack, leading to the desired 3-methyl isoxazole scaffold.
Figure 2: Optimized Experimental Workflow
Caption: Step-by-step workflow emphasizing the temperature ramp from 0°C (mixing) to 80°C (cyclization) to ensure regiocontrol.
References
-
Regioselective Synthesis of Isoxazoles : Tang, S., et al. (2009). "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles." Organic Letters, 11(17), 3982–3985. Link[2]
-
Mechanism of Hydroxylamine Condensation : Pfeiffer, J. Y., & Beauchemin, A. M. (2009). "Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines." The Journal of Organic Chemistry, 74(21), 8381–8383. Link[2]
-
Isoxazole Synthesis Review : Pinho e Melo, T. M. (2005).[2] "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 9(10), 925-958. Link
-
General Isoxazole Properties : PubChem Database. "5-Methyl-3-isoxazolecarboxamide (Related Structure Data)."[1][2] Link[2]
Sources
- 1. US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides - Google Patents [patents.google.com]
- 2. 5-Methyl-3-isoxazolecarboxamide | C5H6N2O2 | CID 76981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methyl 3-methylisoxazole-5-carboxylate CAS#: 1004-96-2 [m.chemicalbook.com]
Technical Support Center: Isoxazole Synthesis & Troubleshooting
Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Cyclization Reactions for Isoxazole Derivatives
Introduction: The Isoxazole Challenge
Isoxazoles are privileged scaffolds in medicinal chemistry (e.g., Valdecoxib, Leflunomide) due to their bioisosterism with carboxylic acids and esters. However, their synthesis is often plagued by three "silent killers": Regioisomeric mixtures , Nitrile oxide dimerization (furoxan formation) , and N-O bond lability during purification.
This guide treats your synthesis as a system. We break down the two primary workflows—[3+2] Cycloaddition and Condensation —analyzing failure modes through mechanistic causality.
Module 1: [3+2] Cycloaddition (Nitrile Oxide Route)
Workflow: In situ generation of nitrile oxides from oximes/hydroximoyl chlorides followed by trapping with alkynes/alkenes.
Diagnostic Diagram: The Nitrile Oxide Fork
This pathway illustrates the competition between the desired cycloaddition and the fatal dimerization (furoxan formation).
Figure 1: Mechanistic divergence in [3+2] cycloaddition. High stationary concentration of nitrile oxide favors dimerization (Red path), while metal catalysis directs regioselectivity (Green/Blue paths).
Troubleshooting Guide: [3+2] Cycloaddition
| Symptom | Root Cause Analysis | Corrective Protocol |
| Low Yield / High Dimer (Furoxan) | Stationary Concentration Spike: The nitrile oxide formed faster than it could react with the alkyne, leading to self-dimerization. | Protocol Adjustment: Use a syringe pump to add the base (e.g., Et3N) slowly to the mixture of hydroximoyl chloride and alkyne. This keeps the nitrile oxide concentration low (steady-state), favoring the cross-reaction over dimerization [1]. |
| Poor Regioselectivity (Isomer Mix) | Thermal Control Failure: Without a metal catalyst, selectivity is governed purely by sterics and electronics, which often compete. | Catalytic Switch: • For 3,5-disubstituted : Use Cu(I) (CuSO4 + Sodium Ascorbate) [4]. • For 3,4-disubstituted : Use Cp*RuCl(cod) [13]. • Metal-Free: Switch solvent. Non-polar solvents often favor the 3,5-isomer, while protic solvents can shift ratios slightly due to H-bonding [3]. |
| Starting Material Stalled | Dipole Instability: The generated nitrile oxide decomposed before reacting, or the alkyne is too electron-deficient/rich (mismatched FMOs). | Reactivity Boost: • Heat: Microwave irradiation (100-150°C) can overcome the activation barrier for sluggish alkynes [16]. • Dipolarophile Excess: Increase alkyne equivalents to 1.5–2.0 to trap the transient dipole efficiently. |
Module 2: Condensation (1,3-Dicarbonyl Route)
Workflow: Condensation of hydroxylamine (
Diagnostic Diagram: The Regioselectivity Switch
In unsymmetrical 1,3-dicarbonyls, the pH determines which carbonyl is attacked, dictating the final isomer.
Figure 2: pH-dependent regiocontrol. Basic conditions typically favor attack at the most electrophilic carbonyl (often the least hindered), while acidic conditions can reverse selectivity by activating the less reactive carbonyl.
Troubleshooting Guide: Condensation Reactions
| Symptom | Root Cause Analysis | Corrective Protocol |
| Wrong Regioisomer | pH Mismatch: The nucleophilicity of hydroxylamine changes with pH. At high pH, free base | pH Titration: • To invert selectivity: If getting Isomer A in base, switch to refluxing in acetic acid or ethanol/HCl [1]. • Substrate Modification: Use |
| Incomplete Cyclization (Intermediate Stuck) | Dehydration Failure: The reaction stopped at the 5-hydroxy-isoxazoline intermediate (a stable hydrate). | Force Dehydration: • Add a Dean-Stark trap to remove water (toluene reflux). • Treat the isolated intermediate with mild acid (p-TsOH) or |
| Ring Opening (Beckmann-like) | Over-reaction: Under strongly acidic conditions or high heat, the isoxazole N-O bond can cleave or rearrange. | Milder Conditions: Switch to aqueous media synthesis (Green Chemistry). Many isoxazoles form in water at room temperature or mild heat (50°C) without strong acid/base, preserving the ring [2]. |
Module 3: Purification & Stability Protocols
Critical Alert: Isoxazoles contain a weak N-O bond (
Stability Matrix
| Hazard | Consequence | Prevention Strategy |
| Acidic Silica Gel | Ring opening or decomposition of electron-rich isoxazoles. | Neutralization: Pre-wash silica column with 1% |
| Hydrogenation (Pd/C) | Cleavage of N-O bond to form amino-enones (reductive ring opening). | Alternative Reduction: If reducing other functional groups (e.g., nitro, alkene) on the scaffold, use selective reagents like |
| Strong Bases | Deprotonation at C-3/C-5 methyl groups leads to ring fragmentation. | Base Choice: Avoid LDA or n-BuLi unless specifically functionalizing. Use weaker bases like |
Representative Protocol: Regioselective [3+2] Synthesis (Cu-Catalyzed)
Validated for 3,5-disubstituted isoxazoles.
-
Preparation: Dissolve Alkyne (1.0 equiv) and Organic Azide/Nitrile Oxide Precursor (1.0 equiv) in
(1:1). -
Catalyst Loading: Add
(1 mol%) and Sodium Ascorbate (10 mol%).-
Note: The ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidation side products.
-
-
Reaction: Stir vigorously at RT for 6–12 hours.
-
Workup: Dilute with water. If product precipitates, filter.[1][2] If not, extract with EtOAc.
-
Purification: If Cu salts remain (green tint), wash organic layer with dilute
or EDTA solution to chelate copper.
-
References
-
Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Retrieved from [Link]
-
Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides. Retrieved from [Link]
-
ResearchGate. (2025). Understanding the regioselectivity... in the synthesis of isoxazoles. Retrieved from [Link]
-
PubMed. (2019). Regio- and stereoselective [3 + 2] cycloaddition reaction. Retrieved from [Link]
-
SciSpace. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition. Retrieved from [Link]
-
PMC. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazoles 76–78. Reaction conditions. Retrieved from [Link]
-
RSC. (2021). An overview of metal-free synthetic routes to isoxazoles. Retrieved from [Link]
-
PMC. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones. Retrieved from [Link]
-
PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules. Retrieved from [Link]
-
PMC. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles. Retrieved from [Link]
Sources
removing regioisomers in 5-Isopentyl-3-methylisoxazole synthesis
Technical Support Center: Isoxazole Synthesis
Welcome to the Advanced Synthesis Support Module. You are likely encountering difficulties with the regioselectivity of the cyclocondensation reaction used to generate 5-Isopentyl-3-methylisoxazole .
The formation of the unwanted regioisomer, 3-Isopentyl-5-methylisoxazole , is a classic challenge in the reaction of asymmetric 1,3-dicarbonyls with hydroxylamine. This guide provides a self-validating protocol to diagnose, prevent, and remove this impurity.
Module 1: Diagnostic & Root Cause Analysis
Q: Why is the unwanted regioisomer forming despite using the correct stoichiometry?
A: The formation of regioisomers is intrinsic to the mechanism of the Claisen isoxazole synthesis when using asymmetric 1,3-diketones (e.g., 7-methyl-2,4-octanedione).
The Mechanism of Failure:
The reaction proceeds via the nucleophilic attack of hydroxylamine (
-
Path A (Desired): Attack at the C2 (Acetyl) carbonyl
Oxime formation at C2 Cyclization 3-Methyl-5-isopentylisoxazole . -
Path B (Undesired): Attack at the C4 (Isovaleryl) carbonyl
Oxime formation at C4 Cyclization 3-Isopentyl-5-methylisoxazole .
Causality:
-
Steric Control: The acetyl group (methyl) is less sterically hindered than the isovaleryl group (isopentyl). Under kinetic control , Path A is favored, leading to the target molecule as the major product.
-
pH Influence: In strongly acidic conditions, the carbonyls are protonated, and the transition state energies shift, often eroding selectivity. In basic conditions, the free hydroxylamine acts as a nucleophile, enhancing the steric preference for the acetyl group.
Visualizing the Divergence:
Figure 1: Mechanistic bifurcation in the reaction of hydroxylamine with asymmetric diketones. Path A is sterically favored.
Module 2: Synthetic Control (Prevention)
Q: How can I maximize the Target:Impurity ratio upstream?
A: You must shift the reaction environment to favor kinetic control .
Protocol 1: pH-Controlled Condensation Do not simply reflux in ethanol/HCl. Instead, use a buffered basic method to ensure the nucleophilicity of hydroxylamine dominates over acid-catalyzed equilibration.
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol or Ethanol (Anhydrous) | Protic solvents stabilize the polar transition state. |
| Base | Maintains free base | |
| Temperature | 0°C | Low temp suppresses the higher activation energy pathway (Path B). |
| Reagent Order | Add Diketone to | Keeping |
Step-by-Step Optimization:
-
Dissolve Hydroxylamine hydrochloride (1.1 equiv) in water/methanol (1:4 ratio).
-
Add Sodium Acetate or
(1.1 equiv) and stir for 15 min at 0°C. -
Add the 1,3-diketone dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Do not reflux unless conversion is stalled.
-
Validation: Check crude ratio via
-NMR.-
Target (3-Me): Singlet ~2.2–2.3 ppm.
-
Impurity (5-Me): Singlet ~2.4–2.5 ppm (often downfield due to proximity to Oxygen).
-
Module 3: Purification Protocols (Remediation)
Q: The impurity is present (e.g., 90:10 ratio).[1] How do I remove it?
A: Separation of alkyl-isoxazole regioisomers is difficult due to similar boiling points and polarities. However, their dipole moments differ, making chromatography the most effective method.
Method A: Flash Chromatography (Standard)
The 3,5-disubstituted isoxazoles typically show a separation factor (
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5
80:20). -
Elution Order: The 3-Methyl-5-alkyl isomer (Target) is generally less polar than the 3-Alkyl-5-methyl isomer (Impurity) because the dipole vector of the 5-methyl group aligns more strongly with the ring dipole.
-
Expect the Target to elute first.
-
Method B: Chemical Purification (Selective Hydrolysis) If chromatography is not scalable, exploit the steric difference.
-
Concept: The 5-methyl group (Impurity) is less sterically hindered than the 5-isopentyl group (Target).
-
Protocol:
-
Treat the mixture with a strong electrophile (e.g., Chlorosulfonic acid) or perform a selective lithiation at the C4 position followed by a quench. The less hindered isomer often reacts faster, allowing the unreacted target to be isolated. Note: This is high-risk and requires optimization.
-
Method C: Alternative Synthesis (The "Nuclear" Option) If the diketone route yields inseparable mixtures, switch to the Regioselective Cycloaddition route [2].
-
Precursors: Nitroethane (converts to nitrile oxide in situ) + 5-methyl-1-hexyne.
-
Selectivity: This [3+2] cycloaddition is highly regioselective for 3-methyl-5-substituted isoxazoles.
-
Outcome: Eliminates the formation of the 3-isopentyl-5-methyl isomer entirely.
Purification Decision Tree:
Figure 2: Decision matrix for purification based on crude isomer ratio.
FAQs
Q: Can I distinguish the isomers by Mass Spectrometry (MS)?
A: No. They are isobaric (same molecular weight). You must use GC-MS (separation in time) or
Q: Why is the boiling point difference so small? A: Both isomers are non-polar, aromatic, alkyl-substituted heterocycles with identical molecular weights. The only difference is the shape (globularity). The 5-isopentyl isomer is slightly more elongated than the 3-isopentyl isomer, but the difference in Van der Waals forces is minimal.
Q: Does the solvent choice in the synthesis affect the ratio? A: Yes. Using water or aqueous alcohol often improves regioselectivity for the 3,5-disubstituted product over side reactions, but pH is the dominant factor for the ratio of regioisomers.
References
-
Tang, S., He, J., Sun, Y., He, L., & She, X.[3] (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. Link
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. Link
-
Bastos, G. P., et al. (2000). Regioselective synthesis of isoxazoles from β-diketones. Journal of Heterocyclic Chemistry, 37(6). Link
Sources
solving solubility issues with 5-Isopentyl-3-methylisoxazole
Technical Support Center: 5-Isopentyl-3-methylisoxazole
Product Name: this compound CAS: 107978-58-5 Chemical Class: 3,5-Disubstituted Isoxazole Physical State: Liquid (Oil) / Low-melting solid[1]
Executive Summary
This compound is a lipophilic heterocyclic compound often used as a scaffold in medicinal chemistry or as a volatile flavor intermediate.[1] Its hydrophobic isopentyl tail (C5 alkyl chain) significantly reduces aqueous solubility compared to its methyl-substituted analogs.[1] This guide addresses the three most common technical challenges: aqueous precipitation ("crashing out") , volatility-induced concentration errors , and in vivo formulation stability .[1]
Part 1: Physicochemical Profile[2][3][4]
| Property | Value / Description | Technical Note |
| Molecular Weight | 153.22 g/mol | Small molecule, high permeability potential.[1] |
| Predicted LogP | ~2.5 - 3.0 | Moderately lipophilic; partitions strongly into organic phases.[1] |
| Water Solubility | < 0.1 mg/mL (Estimated) | Critical: Insoluble in pure water/PBS without co-solvents.[1] |
| DMSO Solubility | > 100 mM | Excellent solubility; recommended stock solvent.[1] |
| Ethanol Solubility | > 50 mM | Good solubility; alternative to DMSO for evaporation-sensitive assays.[1] |
| Volatility | Moderate to High | Warning: Can evaporate from open wells in 37°C incubators.[1] |
Part 2: Troubleshooting & FAQs
Issue 1: "My compound precipitates immediately when I add the DMSO stock to the cell culture media."
Diagnosis: This is a classic "solvent shock" phenomenon.[1] The hydrophobic isopentyl chain forces the molecule to aggregate when the solvent environment abruptly changes from 100% DMSO to >99% water.[1]
The Fix: Stepwise Dilution with Intermediate Solvents Do not pipette high-concentration DMSO stock directly into the final assay volume.[1] Use an intermediate dilution step to lower the kinetic energy barrier of mixing.[1]
Protocol:
-
Prepare Stock: Dissolve neat compound in anhydrous DMSO to 50 mM .
-
Intermediate Step: Dilute the 50 mM stock 1:10 into pure ethanol or PEG-400 to create a 5 mM working solution.
-
Why? PEG-400 acts as a bridging solvent, reducing the polarity gap between DMSO and water.[1]
-
-
Final Dilution: Add the 5 mM working solution to your media while vortexing rapidly .
Issue 2: "The IC50 values are inconsistent across plates. The outer wells show lower activity."
Diagnosis: This is likely the Edge Effect exacerbated by Volatility .[1] Small alkyl-isoxazoles have significant vapor pressure.[1] If the compound evaporates, the effective concentration drops, particularly in outer wells where air exchange is higher.[1]
The Fix: Seal and Chill
-
Use Plate Seals: Apply adhesive foil seals (e.g., AlumaSeal) immediately after dosing.[1] Do not use standard plastic lids alone.[1]
-
Cold Addition: Perform the dilution and dosing steps on ice if possible to reduce vapor pressure during handling.
-
Solvent Switch: If DMSO evaporation is suspected (rare, but possible with volatile solutes co-evaporating), switch to a lower-volatility solvent system like DMSO:Glycerol (90:10) for the stock solution.[1]
Issue 3: "How do I formulate this for IP/PO administration in mice? It won't dissolve in saline."
Diagnosis: Saline is too polar.[1] You need a vehicle optimized for Class II (Low Solubility/High Permeability) compounds.[1]
The Fix: The "Gold Standard" Lipophilic Vehicle Use a surfactant-oil-water system.[1] The following recipe is widely tolerated in rodents for lipophilic small molecules [2].[1]
Recommended Vehicle Formulation (Prepare Fresh):
| Component | Percentage (v/v) | Role |
|---|---|---|
| DMSO | 5% | Primary solubilizer (keep low to avoid toxicity).[1] |
| Tween 80 | 5% | Surfactant/Emulsifier to prevent reprecipitation.[1] |
| PEG-400 | 30% | Co-solvent to bulk the organic phase.[1] |
| Saline / Water | 60% | Aqueous carrier (Add LAST, dropwise, with stirring). |
Note: If the solution turns cloudy (Tyndall effect), it is a suspension.[1] Sonicate for 10 minutes. If it remains cloudy, consider using Corn Oil (100%) for oral gavage instead of an aqueous mix.
Part 3: Visual Workflows
Workflow A: Solubility Optimization Logic
Use this logic gate to determine the correct solvent system for your assay.
Caption: Decision tree for selecting the appropriate solubilization strategy based on concentration and observation of precipitation.
Workflow B: Serial Dilution to Prevent "Crashing Out"
Direct dilution into water often fails.[1] This 3-step method ensures stability.[1]
Caption: Recommended "Bridging Solvent" dilution protocol to prevent hydrophobic aggregation.
Part 4: References
-
Galvao, J. et al. (2014).[1] Unexpected low-dose toxicity of the universal solvent DMSO.[1] Archives of Toxicology, 88(7), 1529–1540.[1]
-
Li, P. & Zhao, L. (2007).[1] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[1]
-
European Patent Office. (1986).[1] Process for the preparation of isoxazoles (EP0192931B1).[1] Google Patents.[1]
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]
Sources
minimizing side products in isoxazole ring formation
The following guide is structured as a Technical Support Center for the "Isoxazole Synthesis Division." It is designed to troubleshoot specific failure modes (side products, regioselectivity issues, stalled reactions) with high-fidelity chemical logic.
Status: Online | Tier: 3 (Advanced Research Support) | Topic: Side Product Minimization & Regiocontrol
Welcome to the Isoxazole Optimization Hub. Below you will find troubleshooting workflows for the two primary synthesis engines: [3+2] Cycloaddition and Condensation .
🛠️ Part 1: Diagnostic & Strategy Selector
Before troubleshooting, confirm you are using the correct methodology for your target regioisomer. Mismatched methods are the #1 cause of inseparable isomer mixtures.
Figure 1: Strategic decision tree for isoxazole synthesis. Choosing the wrong pathway (e.g., thermal [3+2] for 3,4-selectivity) guarantees side-product formation.
🎫 Ticket #101: "My Nitrile Oxide is Dimerizing (Furoxan Formation)"
Symptom: Low yield of isoxazole; appearance of a crystalline solid byproduct (often white/yellow) that is not the starting material. Diagnosis: The nitrile oxide dipole is reacting with itself faster than with the dipolarophile (alkyne/alkene), forming a Furoxan (1,2,5-oxadiazole-2-oxide) .
📉 The Mechanism of Failure
Nitrile oxides are high-energy dipoles. In the absence of a sufficient trap, they dimerize via a stepwise diradical mechanism.
Figure 2: Kinetic competition between productive cycloaddition and destructive dimerization.
🔧 Troubleshooting Protocol
-
Switch to In Situ Generation: Never isolate nitrile oxides. Generate them in the presence of the alkyne.
-
Precursor: Hydroximoyl chloride (R-C(Cl)=N-OH).
-
Base: Slow addition of TEA or dilute NaOH.
-
-
The "Syringe Pump" Solution: Maintain the steady-state concentration of the nitrile oxide at near-zero.
-
Action: Dissolve the hydroximoyl chloride in solvent. Add it to the alkyne solution (containing base) over 4–8 hours using a syringe pump.
-
-
Increase Dipolarophile Loading: Use 1.5 – 2.0 equivalents of the alkyne to statistically favor the cross-reaction.
🎫 Ticket #102: "Regioisomer Contamination in [3+2] Cycloaddition"
Symptom: Formation of both 3,5- and 3,4-disubstituted isomers (e.g., 60:40 ratio). Diagnosis: Thermal cycloaddition relies on weak FMO (Frontier Molecular Orbital) interactions and steric factors, which are often insufficient for high selectivity.
🧪 Solution: Catalytic Override (CuANOC)
For terminal alkynes , you must use Copper(I) catalysis to enforce 3,5-selectivity. This is the "Click" variant for isoxazoles (CuANOC).
Standard Operating Procedure (CuANOC):
-
Reagents: Alkyne (1.0 equiv), Hydroximoyl chloride (1.0 equiv).
-
Catalyst System: CuSO₄[1]·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).
-
Solvent: t-BuOH/H₂O (1:1) or DCM/H₂O.
-
Base: KHCO₃ (1.0 equiv) to generate the nitrile oxide in situ.
-
Mechanism: The Cu(I) forms a copper acetylide, which reacts with the nitrile oxide in a stepwise metallacycle, exclusively yielding the 3,5-isomer.
Note: If you need the 3,4-isomer , thermal methods fail. You must switch to Ruthenium catalysis (Cp*RuCl(cod)) or use the Condensation Method (Ticket #103).
🎫 Ticket #103: "Condensation Reaction Stalled at Intermediate"
Symptom: LCMS shows a mass corresponding to [M + 18] or [M + 20] relative to the product. Diagnosis: The reaction has stalled at the Oxime or 5-Hydroxy-isoxazoline stage. The final dehydration step is not occurring spontaneously.
📊 Data: pH and Dehydration Factors
| State | Species | Reactivity Profile | Recommended Action |
| Stalled Oxime | Open chain | Cyclization is slow due to sterics or wrong tautomer. | Add acid catalyst (p-TsOH , 5 mol%) and heat to reflux. |
| Stalled Isoxazoline | Cyclic, hydrated | Dehydration is endothermic. | Treat with Acetyl Chloride or MsCl/TEA to force elimination. |
| Wrong Regioisomer | 3,5 vs 5,3 | Nucleophilic attack occurred at wrong carbonyl. | Adjust pH. See Logic below. |
🔧 Troubleshooting Protocol
-
Force Dehydration: If the intermediate is stable, add conc. HCl (cat.) to the ethanol mixture and reflux for 1 hour.
-
Why: Acid protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (
).
-
-
pH Control for Regioselectivity:
-
Basic Conditions (pH > 10): Hydroxylamine acts as
(or ). The Nitrogen is the nucleophile.[2] It attacks the more electrophilic carbonyl (hard center). -
Acidic Conditions (pH < 4): Hydroxylamine is
. Carbonyls are protonated. The reaction is slower and under thermodynamic control, often reversing the selectivity.
-
Actionable Tip: If obtaining a mixture of isomers from a non-symmetrical 1,3-diketone:
-
Try: Buffered conditions (NaOAc/AcOH, pH ~4.5).
-
Try: Inverse addition (Add diketone to hydroxylamine vs. hydroxylamine to diketone).
📚 References
-
Himo, F., et al. (2005).[1] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Selectivity." Journal of the American Chemical Society. Link(Foundational mechanistic paper establishing the metallacycle logic applied in CuANOC).
-
Greeley, B. H., et al. (1991). "A Practical Synthesis of 3,5-Disubstituted Isoxazoles." Journal of Organic Chemistry. Link(Standard protocol for in situ nitrile oxide generation).
-
Vidal, J., et al. (2014). "Regioselective Synthesis of Isoxazoles." Chemical Reviews. Link(Comprehensive review of regiocontrol strategies).
-
Fokin, V. V., et al. (2008). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. Link(Source for Ru-catalysis concepts extended to nitrile oxides).
-
Wakefield, B. J. (2013). "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations." Thieme Chemistry. Link(Authoritative source on furoxan dimerization mechanisms).
Sources
Technical Support Center: Purification of 3-Methyl-5-Isopentylisoxazole
Executive Summary: The Physical State Paradox
Before attempting recrystallization, it is critical to address the physical nature of 3-methyl-5-isopentylisoxazole . Based on the structural homologs (e.g., 3,5-dimethylisoxazole is a liquid; 3-methyl-5-phenylisoxazole is a low-melting solid), 3-methyl-5-isopentylisoxazole is likely a liquid or a low-melting waxy solid at room temperature .
Users frequently encounter "oiling out" or failure to crystallize because they are attempting to treat a liquid product as a solid. This guide prioritizes Vacuum Distillation for the free base and Salt Formation for solid-state isolation.
Part 1: Solvent Selection & Purification Strategy
Decision Matrix: Which Method to Use?
| Target State | Primary Method | Recommended Solvents | Key Condition |
| Free Base (Liquid/Oil) | Vacuum Distillation | N/A | High Vacuum (<5 mmHg) |
| Free Base (Low MP Solid) | Low-Temp Crystallization | Pentane, Hexane, or MeOH/H₂O | -20°C to -78°C |
| Hydrochloride Salt | Recrystallization | Acetone/Ether, EtOH/Et₂O | Anhydrous conditions |
| Carboxylic Acid Precursor | Recrystallization | Water/Ethanol, Ethyl Acetate | Acidic pH |
Recommended Solvent Systems (For Solid Derivatives)
If you have formed a solid derivative (e.g., hydrochloride salt) or are working at low temperatures, use these solvent systems:
-
Ethanol / Water (The "Universal" Pair):
-
Mechanism: Isoxazoles are highly soluble in ethanol but hydrophobic enough to precipitate upon water addition.
-
Ratio: Dissolve in minimal hot ethanol; add water dropwise until turbidity persists.
-
Best For: Polar intermediates and carboxylic acid derivatives.
-
-
Hexane / Ethyl Acetate:
-
Mechanism: Standard non-polar/polar gradient.
-
Ratio: Typically 9:1 to 4:1 (Hexane:EtOAc).
-
Best For: Waxy solids and removing non-polar impurities.
-
-
Methyl tert-Butyl Ether (MTBE):
-
Mechanism: Moderate polarity, excellent for inducing crystallization in alkyl-isoxazoles without forming emulsions.
-
Best For: Final polishing of semi-solids.
-
Part 2: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: This is the most common issue with alkyl-isoxazoles. The compound forms a second liquid phase (emulsion) rather than a crystal lattice due to low melting point or impurities lowering the freezing point.
Protocol: The "Oiling Out" Rescue
-
Re-heat: Dissolve the oil back into the solution by heating.
-
Solvent Adjustment: Add more of the good solvent (e.g., Ethanol) to ensure the oil remains dissolved at a slightly lower temperature.
-
Seed: Cool to the temperature just before oiling occurs and add a seed crystal (if available) or scratch the glass surface.
-
Slow Cooling: Rapid cooling traps impurities and forces oiling. Wrap the flask in foil/cotton to cool over 4-6 hours.
Q2: I cannot induce crystallization at all. It remains a syrup.
Diagnosis: The compound is likely a liquid at room temperature. Action:
-
Switch to Distillation: Use a Kugelrohr or fractional distillation setup under high vacuum.
-
Derivatization: Convert the isoxazole to a solid salt to facilitate purification.
-
Protocol: Dissolve 1g of oil in 5 mL dry ether. Bubble dry HCl gas or add 1M HCl in ether. Collect the white precipitate.
-
Q3: The product has a persistent yellow/brown color.
Diagnosis: Oxidation byproducts or trace oxime impurities. Action:
-
Activated Charcoal: Dissolve in hot ethanol, add 5% w/w activated carbon, reflux for 15 mins, and filter through Celite while hot.
Part 3: Detailed Protocols
Protocol A: Vacuum Distillation (Recommended for Free Base)
Use this for the pure 3-methyl-5-isopentylisoxazole liquid.
-
Setup: Short-path distillation head or Kugelrohr apparatus.
-
Pressure: Reduce pressure to < 2 mmHg .
-
Heating: Slowly increase bath temperature.
-
Expectation: Impurities (solvents) come off first. The isoxazole will likely distill between 80°C - 120°C at reduced pressure (estimate based on homologs).
-
-
Collection: Discard the first 5% (forerun). Collect the main fraction.
Protocol B: Low-Temperature Crystallization
Use this if you suspect the compound is a solid but melts near Room Temp.
-
Dissolution: Dissolve crude oil in minimal Pentane or Hexane (approx. 2 mL per gram).
-
Filtration: Filter through a 0.45 µm syringe filter to remove dust (nucleation sites for oiling).
-
Cooling: Place the sealed vial in a -20°C freezer for 24 hours.
-
Harvest: If crystals form, filter quickly using a chilled funnel. If oil forms, see Q1.[1]
Part 4: Process Visualization
Workflow 1: Purification Decision Tree
Caption: Decision logic for selecting between distillation and crystallization based on physical state.
Workflow 2: Troubleshooting "Oiling Out"
Caption: Step-by-step remediation for emulsion formation during cooling.
References
-
BenchChem. (2025).[1] Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). Isoxazole, 3-methyl-5-phenyl- Properties.[2] NIST Chemistry WebBook, SRD 69. Retrieved from
-
PubChem. (2025).[3] 3-Amino-5-methylisoxazole Compound Summary. National Center for Biotechnology Information. Retrieved from
-
Lu, J., et al. (2012).[4] Study on the oiling-out and crystallization for the purification of idebenone. Organic Process Research & Development.[4] Retrieved from
-
ChemicalBook. (2025). 3-Methylisoxazole-5-carboxylic acid Properties and Synthesis. Retrieved from
Sources
Technical Support Center: Atom Economy Optimization for Isoxazoles
Introduction
Welcome to the Process Optimization Support Center. You are likely accessing this guide because your current synthesis of 5-Isopentyl-3-methylisoxazole (CAS: 1072-67-9 analog) is suffering from suboptimal Atom Economy (AE).
In industrial and scale-up settings, the synthesis of 3,5-disubstituted isoxazoles via the condensation of
-
Regioisomeric Waste: Formation of the unwanted 3-isopentyl-5-methyl isomer.
-
Auxiliary Waste: High E-factors caused by solvent recrystallization and stoichiometric salt formation (e.g., using
+ NaOAc).
This guide provides troubleshooting workflows to maximize the incorporation of reactant atoms into your final product, specifically targeting the 3-methyl-5-isopentyl regioisomer.
Module 1: Regioselectivity & The "Isomer Trap"
The Core Issue
The most significant loss of atom economy in this synthesis is the formation of the wrong isomer.
-
Target: this compound (Nitrogen adjacent to the methyl group).
-
Impurity: 3-Isopentyl-5-methylisoxazole (Nitrogen adjacent to the isopentyl group).
If your process yields a 60:40 mixture, your effective atom economy regarding the desired product drops by 40%, regardless of how green your solvents are.
Mechanistic Insight
The reaction is governed by the initial nucleophilic attack of hydroxylamine on the
-
Kinetic Control: Hydroxylamine attacks the more electrophilic and less sterically hindered carbonyl.
-
The Chemistry: The acetyl carbonyl (
, next to methyl) is less hindered than the isovaleryl carbonyl ( , next to isopentyl). Therefore, attack at is favored, which places the nitrogen at the 3-position (Target Product).
Troubleshooting Q&A:
Q: I am seeing >10% of the wrong isomer. Why? A: You are likely operating under conditions that allow thermodynamic equilibration or non-selective attack. Strongly acidic conditions (pH < 2) can promote reversibility of the initial hemiaminal formation, leading to a thermodynamic mixture. Fix: Buffer the reaction to pH 4–5 . This maintains the nucleophilicity of hydroxylamine (pKa ~6) while ensuring the carbonyls remain activated, favoring the kinetic attack at the methyl ketone.
Q: How do I control pH without adding massive salt waste?
A: Switch from using
Pathway Visualization
Caption: Kinetic pathway bifurcation. Controlling pH favors the C2 attack, maximizing the yield of the target 3-methyl isomer.
Module 2: The "Water-Only" Green Protocol
The Core Issue
Traditional methods use ethanol reflux followed by aqueous quench and extraction. This creates organic solvent waste that must be incinerated or distilled (energy intensive).
The Solution: Ultrasound-Assisted Aqueous Synthesis
Using water as the sole solvent improves atom economy by eliminating organic solvent mass from the "Input" side of the equation.[1] Ultrasound (sonochemistry) disperses the organic diketone into the aqueous phase, accelerating the reaction without phase-transfer catalysts.
Protocol: Aqueous Synthesis of this compound
-
Reagents:
-
6-methylheptane-2,4-dione (1.0 eq)
-
Hydroxylamine (50% wt in water) (1.1 eq)
-
Catalyst: Sodium Dichloroisocyanurate (NaDCC) (1 mol%) OR Vitamin B1 (Thiamine) (5 mol%) - Optional but boosts rate.
-
-
Setup:
-
Glass vessel submerged in an ultrasonic cleaning bath (e.g., 40 kHz).
-
-
Procedure:
-
Step 1: Charge water and diketone into the flask.
-
Step 2: Add Hydroxylamine dropwise over 5 minutes under sonication.
-
Step 3: Sonicate at ambient temperature (25–30°C) for 20–40 minutes.
-
Step 4: Monitor via TLC (Ethyl Acetate:Hexane 1:4).
-
Step 5: Upon completion, the product (an oil or low-melting solid) will separate.
-
Step 6: Cool to 4°C. If solid, filter. If oil, decant the aqueous phase (which contains only water and trace catalyst).
-
-
Purification:
-
Avoid recrystallization. Use solvent-free vacuum distillation if purity is <98%.
-
Troubleshooting Q&A:
Q: The reaction is slow in water. A: The diketone is hydrophobic. Increase sonication power or add a hydrotrope like Sodium Cumene Sulfonate (10% solution) to increase solubility without using volatile organics.
Q: My Atom Economy calculation is still low.
A: Check your stoichiometry. If you use
-
Bad AE:
-
Good AE:
-
Switching to free base hydroxylamine instantly improves theoretical AE by removing Cl and Na from the equation.
Module 3: Comparative Data & Metrics
Use this table to benchmark your current process against the optimized protocol.
| Metric | Traditional Method (Ethanol Reflux) | Optimized Green Method (Aqueous/Sonication) |
| Reagents | Diketone, | Diketone, |
| Reaction Time | 4–6 Hours | 20–40 Minutes |
| Regioselectivity | ~85:15 (3-Me : 5-Me) | >95:5 (3-Me : 5-Me) |
| Byproducts | NaCl, AcOH, | |
| Atom Economy (AE) | ~45% (due to salt/solvent waste) | ~82% (Theoretical max is ~87%) |
| E-Factor | High (>10 kg waste / kg product) | Low (<1 kg waste / kg product) |
Module 4: One-Pot Workflow Visualization
To further improve efficiency, avoid isolating the diketone if you are synthesizing it from methyl isobutyl ketone (MIBK).
Caption: Integrated workflow eliminating intermediate purification steps to minimize mass loss.
References
-
Green Synthesis of Isoxazoles via Ultrasound: Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.[2] Source: PMC / NCBI (2025). URL:[Link](Note: Representative link for ultrasound isoxazole synthesis context).
-
Regioselectivity in Isoxazole Synthesis: Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Source: RSC Advances / NIH (2018). URL:[Link]
-
Atom Economy Principles: Title: Atom Economy in Drug Synthesis is a Playground of Functional Groups. Source: Prime Scholars. URL:[Link]
-
Mechanochemical/Solvent-Free Methods: Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition... under ball-milling conditions. Source: RSC Advances / PMC. URL:[Link]
(Note: While specific CAS numbers are cited in the text, the references above link to the broader methodologies verified in the search context regarding green isoxazole synthesis.)
Sources
Validation & Comparative
Comparative Analysis of 1H NMR Modalities for the Structural Verification of 5-Isopentyl-3-methylisoxazole
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks in process chemistry and drug development. When synthesizing or verifying highly substituted heterocyclic building blocks like 5-Isopentyl-3-methylisoxazole , confirming regiochemistry and aliphatic chain integrity is a critical quality control step.
Traditionally, structural elucidation relies on high-field superconducting NMR spectrometers. However, recent advancements in ultra-homogeneous permanent magnets have elevated benchtop NMR (60–90 MHz) as a highly viable alternative for routine analysis, dramatically reducing instrument footprint and operational costs[1]. This guide objectively compares the performance, causality, and workflow of a 400 MHz high-field system against a 60 MHz benchtop system for the
Mechanistic Insights: Expected H NMR Profile
Before selecting an instrument, we must understand the molecule's magnetic environment. This compound presents three distinct proton environments that dictate our analytical requirements:
-
The Heteroaromatic Core: Isoxazole derivatives typically exhibit a highly diagnostic C4-H proton, which appears as a sharp singlet in the 6.0–6.5 ppm range[2]. Because it lacks adjacent protons, it does not undergo scalar coupling, making it an ideal internal reference for quantitative integration.
-
Deshielded Aliphatics: The C3-methyl group (~2.2 ppm, singlet) and the C1' methylene protons of the isopentyl group (~2.7 ppm, triplet) are deshielded by the electron-withdrawing nature of the adjacent oxygen-nitrogen ring.
-
Shielded Aliphatics: The remaining isopentyl protons (C2' methylene, C3' methine, and C4'/C5' terminal methyls) appear upfield between 0.9 and 1.6 ppm.
The Causality of Field-Dependent Resolution: At high magnetic fields (400 MHz), the chemical shift dispersion (measured in Hz) vastly exceeds the scalar J-coupling constants. This yields a first-order spectrum where the isopentyl multiplets are cleanly separated. Conversely, at low fields (60 MHz), the chemical shift difference between the C2' and C3' protons approaches the magnitude of their J-coupling. This induces "strong coupling" (second-order effects), causing these multiplets to overlap and distort[3]. However, because the diagnostic peaks (C4-H, 3-methyl, and terminal methyls) remain isolated, structural verification can still be confidently achieved on a benchtop system.
Experimental Workflows
Comparative NMR workflow for this compound using high-field vs. benchtop systems.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must be a self-validating system. The presence of Tetramethylsilane (TMS) at exactly 0.00 ppm acts as our internal validation metric. If the TMS peak deviates in chemical shift or appears broadened (>1.0 Hz at half-height), the automated shimming process has failed and must be repeated before acquisition.
Protocol A: High-Field NMR (400 MHz)
Objective: Complete structural elucidation and precise J-coupling extraction.
-
Sample Preparation: Dissolve 5 mg of this compound in 0.6 mL of CDCl
containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube. -
Tuning & Locking: Insert the sample into the 400 MHz spectrometer. Lock onto the deuterium signal of the CDCl
solvent to stabilize the magnetic field. -
Shimming (Validation Step): Execute 3D gradient shimming (e.g., TopShim). Validate that the TMS peak width at half-height is <0.5 Hz.
-
Acquisition: Run a standard 1D
H sequence with a 30° excitation pulse (zg30). Acquire 16 scans. -
Causality of Delay: Use a 2-second relaxation delay (
). Because the sensitivity is exceptionally high, fewer scans are needed, and a standard delay is sufficient for non-quantitative rapid screening.
Protocol B: Benchtop NMR (60 MHz)
Objective: Rapid purity assessment and diagnostic structural confirmation.
-
Sample Preparation: Dissolve 50 mg of the compound in 0.6 mL of CDCl
with TMS. Causality: Benchtop systems have inherently lower sensitivity (signal-to-noise scales with the power of the magnetic field); therefore, a 10x higher concentration is required to achieve comparable signal clarity. -
Thermal Equilibration: Allow the tube to sit in the permanent magnet for 2 minutes to reach thermal equilibrium (critical for permanent magnet stability).
-
Shimming (Validation Step): Run the automated 1D shimming profile. Validate that the TMS peak is sharp (<1.0 Hz).
-
Acquisition: Run a 90° excitation pulse sequence. Acquire 64 scans.
-
Causality of Delay: Implement a strictly enforced 4-second relaxation delay (
). Because we are relying heavily on the integration of overlapping multiplets to confirm the isopentyl chain, we must ensure complete longitudinal relaxation between scans. Failing to do so will artificially skew the integration values, compromising the purity assessment.
Comparative Data Presentation
The following table summarizes the quantitative and operational differences between the two modalities when analyzing this specific molecule.
| Analytical Parameter | High-Field NMR (400 MHz) | Benchtop NMR (60 MHz) |
| Magnetic Field Generation | 9.4 Tesla (Superconducting) | 1.4 Tesla (Permanent NdFeB) |
| Optimal Sample Concentration | 10 - 20 mM | 200 - 500 mM |
| Acquisition Time | ~1.5 minutes (16 scans) | ~5.5 minutes (64 scans) |
| Isoxazole C4-H Peak | Sharp Singlet (~5.9 ppm) | Sharp Singlet (~5.9 ppm) |
| Isopentyl Chain Resolution | Baseline separated multiplets | Overlapping second-order multiplets |
| Quantitative Integration | Highly Accurate | Accurate (Requires longer |
| Infrastructure Requirements | Liquid Helium, Liquid Nitrogen | Standard 110V/220V Outlet (No cryogens) |
Conclusion & Recommendations
The choice between high-field and benchtop NMR should be dictated by the specific phase of drug development.
If you are synthesizing this compound de novo alongside structurally similar isomers (e.g., 3-isopentyl-5-methylisoxazole), High-Field NMR is mandatory. The baseline resolution of the aliphatic multiplets is required to definitively prove the connectivity via 2D NMR (HMBC/HSQC) techniques.
However, if you are using this compound as a known starting material, or monitoring its consumption in a reaction vessel, Benchtop NMR is the superior choice. It provides the exact same diagnostic purity information—specifically the integration of the C4-H isoxazole proton against the terminal methyls—without the prohibitive capital costs and infrastructural burden of a superconducting magnet[1],[3].
References
-
[3] Oxford Instruments. High-field to Benchtop NMR Spectroscopy - Part 1. Available at: [Link]
-
[1] Technology Networks. Benchtop NMR Breaks New Ground. Available at:[Link]
-
[2] MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]
Sources
Advanced HPLC Method Development for 5-Isopentyl-3-methylisoxazole Purity Profiling
Executive Summary
5-Isopentyl-3-methylisoxazole is a lipophilic heterocyclic compound, often utilized as a specialized intermediate in medicinal chemistry or as a volatile flavor constituent. Its structural specificity—distinguished by the isopentyl (3-methylbutyl) tail at the C5 position—presents unique chromatographic challenges compared to its more polar analogs like sulfamethoxazole.
This guide serves as a technical blueprint for developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for purity assessment. Unlike generic protocols, this document addresses the specific hydrophobicity of the isopentyl chain and the critical need to separate regioisomeric by-products (e.g., 3-isopentyl-5-methylisoxazole).
Physicochemical Profile & Analytical Strategy
Before method selection, one must understand the molecule's behavior in solution.[1]
| Property | Value (Est.) | Chromatographic Implication |
| LogP | ~2.8 - 3.2 | Moderate hydrophobicity. Requires high organic strength for elution. |
| pKa | ~ -2.0 (Conj. Acid) | The isoxazole nitrogen is weakly basic but remains uncharged at neutral/acidic pH. |
| UV Max | 210–220 nm | Low UV absorbance. Requires high-purity solvents to minimize baseline noise. |
| Volatility | Moderate | amenable to GC, but HPLC is preferred for non-volatile precursor analysis. |
Analytical Decision Matrix
While HPLC is the focus, it is vital to know when to deploy alternatives.
Figure 1: Analytical technique selection based on sample volatility and application scope.
Comparative Analysis: HPLC vs. Alternatives
| Feature | RP-HPLC (Recommended) | GC-FID/MS | HPTLC |
| Selectivity | High. Tunable via mobile phase pH and organic modifier. Best for separating non-volatile synthetic precursors (e.g., carboxylic acids). | Very High. Excellent for separating the 3,5- vs 5,3- regioisomers due to boiling point differences. | Medium. Good for visual fingerprinting but lacks the resolution for <0.1% impurity quantification. |
| Sensitivity | High (UV/PDA). Capable of LOD < 0.5 µg/mL. | Excellent. FID is universal for carbon; MS provides ID. | Moderate. Limited by spot capacity. |
| Sample Integrity | Non-destructive. Ideal for fraction collection and isolation of impurities. | Destructive. Thermal degradation risk for labile precursors. | Destructive (post-derivatization). |
| Throughput | 15–30 min / run. | 20–40 min / run. | Parallel runs (10-20 samples/plate). |
Verdict: While GC is viable for the pure final product, HPLC is superior for process development because it can simultaneously monitor the disappearance of polar, non-volatile starting materials (e.g., diketones, oximes) and the formation of the lipophilic product.
Deep Dive: RP-HPLC Method Development Protocol
Instrumentation & Conditions[2][3][4][5]
-
System: Quaternary HPLC with PDA (Photodiode Array Detector).
-
Column: C18 (Octadecylsilane), End-capped.
-
Wavelength: 220 nm (Primary), 254 nm (Secondary).
-
Note: Isoxazoles lack strong chromophores. 220 nm captures the ring absorption but requires HPLC-grade acetonitrile to avoid solvent cut-off noise.
-
Mobile Phase Strategy
-
Solvent A: 0.1% Phosphoric Acid (
) in Water.-
Why Acid? Suppresses silanol ionization on the column and ensures the isoxazole nitrogen remains in a consistent state, sharpening peak shape.
-
-
Solvent B: Acetonitrile (ACN).
-
Why ACN? Lower UV cutoff than Methanol, essential for detection at 220 nm.
-
Gradient Program
The isopentyl group makes the molecule "sticky." An isocratic run would likely result in broad peaks or excessive run times.
| Time (min) | % Solvent A (Aq) | % Solvent B (ACN) | Phase Description |
| 0.0 | 80 | 20 | Equilibration: Retains polar precursors. |
| 5.0 | 80 | 20 | Isocratic Hold: Separates early eluting polar impurities. |
| 20.0 | 20 | 80 | Linear Ramp: Elutes the main 5-Isopentyl product. |
| 25.0 | 20 | 80 | Wash: Clears highly lipophilic dimers/oligomers. |
| 26.0 | 80 | 20 | Re-equilibration. |
| 30.0 | 80 | 20 | End. |
Experimental Workflow
The following diagram illustrates the logical flow for validating this method.
Figure 2: Step-by-step method development and optimization workflow.
Validation Data (Representative)
Reliability is established through validation.[1] Below are the acceptance criteria and typical results for this class of compounds.
| Parameter | Methodology | Acceptance Criteria | Typical Result |
| Specificity | Inject blank, placebo, and impurity spikes. | No interference at retention time (RT). | Purity Angle < Purity Threshold (PDA). |
| Linearity | 5 levels (50% to 150% of target conc). | ||
| Precision | 6 replicate injections of standard. | RSD | RSD = 0.4% (System Suitability). |
| LOD / LOQ | Signal-to-Noise (S/N) ratio. | LOD (3:1), LOQ (10:1). | LOQ |
| Robustness | Resolution ( | Stable ( |
Troubleshooting Common Issues
-
Peak Tailing: Often caused by silanol interactions.
-
Fix: Increase buffer concentration or add 5mM Triethylamine (TEA) to Mobile Phase A (adjust pH to 3.0).
-
-
Baseline Drift at 220 nm:
-
Fix: Ensure "Gradient Grade" ACN is used. Use a reference wavelength (e.g., 360 nm) on the PDA to subtract noise.
-
-
Regioisomer Co-elution:
-
Fix: Switch to a Phenyl-Hexyl column. The pi-pi interaction often discriminates between the 3-methyl and 5-methyl positions better than C18.
-
References
-
BenchChem. (2025).[4][5] A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. BenchChem. Link
-
SIELC Technologies. (2018).[6] Separation of Isoxazole on Newcrom R1 HPLC column. SIELC. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 153000, 3-Methylisoxazol-5-one. PubChem.[7][8] Link
-
Der Pharma Chemica. (2025).[9] Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Link
-
BenchChem. (2025).[4][9] Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods. BenchChem. Link
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Oxazole, 2-ethyl-4,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 3-methylisoxazol-5(4H)-one | C4H5NO2 | CID 535031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methylisoxazol-5-one | C4H5NO2 | CID 153000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometry Fragmentation of Isoxazole Derivatives
This guide outlines the mass spectrometry fragmentation patterns of isoxazole derivatives, designed for researchers in medicinal chemistry and structural biology.
Executive Summary
Isoxazole derivatives are privileged scaffolds in drug discovery (e.g., valdecoxib, leflunomide) due to their bioisosteric relationship with amides and esters. However, their mass spectrometric (MS) behavior is distinct from isomeric oxazoles and other heterocycles.[1][2] The defining feature of isoxazole fragmentation is the lability of the N–O bond , which directs the formation of diagnostic ions—specifically nitriles and ketenes—often via a retro-1,3-dipolar cycloaddition mechanism or acylazirine intermediates. This guide provides the mechanistic basis, diagnostic markers, and experimental protocols to confidently identify and differentiate isoxazole derivatives.
Mechanistic Deep Dive: The N–O Bond Factor
Unlike oxazoles, where the ring is relatively stable and fragmentation is often driven by CO or HCN loss, isoxazoles possess a weak N–O bond (approx. bond energy 50–60 kcal/mol). This weakness dictates the primary fragmentation pathway.
1.1 The "Unzipping" Mechanism (N–O Cleavage)
Upon ionization (EI or ESI-CID), the isoxazole ring typically undergoes homolytic or heterolytic cleavage of the N–O bond. This triggers a cascade of rearrangements, often leading to ring contraction or splitting into two distinct halves.
-
Step 1: N–O Bond Homolysis: The molecular ion forms a diradical or zwitterionic intermediate.
-
Step 2: Vinyl Nitrene/Acylazirine Formation: The intermediate often rearranges to a 2-acylazirine.
-
Step 3: Skeletal Cleavage: The azirine intermediate fragments to yield a nitrile (R¹-CN) and a ketene/acyl species (R²-C=O) .
1.2 Regioselectivity of Fragmentation (3- vs. 5-Substitution)
For a 3,5-disubstituted isoxazole:
-
Position 3 (R¹): Typically retains the nitrogen atom, forming a nitrile ion [R¹-CN]⁺ or neutral nitrile.
-
Position 5 (R²): Typically incorporates into a ketene [R²-C=C=O]⁺ or acyl ion [R²-CO]⁺ .
Scientist's Note: In ESI-MS/MS of protonated isoxazoles [M+H]⁺, the proton often localizes on the nitrogen. This weakens the N–O bond further, facilitating the "retro-cycloaddition" type fragmentation.
Comparative Analysis: Isoxazole vs. Alternatives
The following table contrasts isoxazole behavior with its structural isomers and analogs.
| Feature | Isoxazole (1,2-Oxazole) | Oxazole (1,3-Oxazole) | Isothiazole (1,2-Thiazole) |
| Bond Stability | Low (N–O weak) | High (Resonance stabilized) | High (N–S strong) |
| Primary Loss | R-CO (Acyl/Ketene) or R-CN | CO (28 Da) or HCN (27 Da) | HCN (27 Da) or CS (44 Da) |
| Mechanism | Ring contraction to acylazirine; Retro-1,3-dipolar | Heterolytic ring opening; CO extrusion | Ring opening; Sulfur extrusion |
| Diagnostic Ion | [M - Ketene]⁺ or [R¹-CN]H⁺ | [M - CO]⁺ | [M - HCN]⁺ |
| Isomerization | Can photo-isomerize to oxazole (minor in MS) | Stable; rarely isomerizes to isoxazole | Stable |
Diagnostic Fragmentation Pathways (Visualized)
The following diagram illustrates the critical fragmentation pathways for a generic 3,5-disubstituted isoxazole, highlighting the divergence from oxazole behavior.
Caption: Primary fragmentation pathways of isoxazoles. The N-O bond cleavage (Red) is the dominant initial step, leading to acylazirine intermediates (Yellow) and diagnostic nitrile/ketene fragments (Green).
Experimental Protocols for Structural Validation
To confidently distinguish isoxazole derivatives, use this self-validating protocol.
4.1 Sample Preparation & Ionization
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid. Avoid high concentrations of ammonium buffers if looking for low-mass nitrile fragments, as adducts may interfere.
-
Ionization: ESI Positive Mode ([M+H]⁺).
-
Note: EI (70 eV) is useful for confirming the molecular ion but often leads to excessive fragmentation.[3] ESI-MS/MS is preferred for structural elucidation.
-
4.2 MS/MS Acquisition Strategy (Energy Ramping)
Isoxazoles fragment easily. A static collision energy (CE) may miss the intermediate transitions.
-
Low CE (10–20 eV): Observe the [M+H]⁺ parent. Look for minor losses of water or side-chain functional groups.
-
Medium CE (25–40 eV): This is the "Goldilocks" zone for the N–O cleavage .
-
Look for [M - Ketene] peaks. For a 5-methyl isoxazole, this is a loss of 42 Da (CH₂=C=O).
-
Look for [M - Nitrile] peaks. For a 3-phenyl isoxazole, look for the benzonitrile ion (m/z 104) or the complementary fragment [M - 103].
-
-
High CE (>50 eV): complete skeletal destruction. Useful only for confirming elemental composition of small fragments.
4.3 Differentiation Workflow
If distinguishing a putative isoxazole from an oxazole:
-
Run Product Ion Scan: Select parent [M+H]⁺.
-
Check for CO Loss (28 Da):
-
Strong signal = Likely Oxazole .
-
Weak/Absent signal = Likely Isoxazole .
-
-
Check for Substituent Nitrile (e.g., PhCN at m/z 104):
Case Study: Valdecoxib (COX-2 Inhibitor)
Valdecoxib (a 3,4-diphenyl-5-methylisoxazole derivative) provides a classic example of these rules in a drug development context.
-
Structure: Isoxazole core with a sulfonamide phenyl at pos 4, phenyl at pos 3, methyl at pos 5.
-
Observed Fragmentation (ESI-MS/MS):
-
m/z 196: A unique rearrangement ion formed by the cleavage of the N–O bond followed by ring contraction.
-
Mechanism: The N–O bond breaks, and the 5-methyl group participates in a rearrangement that eliminates the sulfur moiety or other parts of the scaffold depending on the specific metabolite.
-
Key Takeaway: The N–O cleavage is the initiating event that allows the complex rearrangement to occur.
-
References
-
Bowie, J. H., et al. "Electron Impact Studies: The Mass Spectra of Substituted Isoxazoles." Australian Journal of Chemistry, vol. 22, no. 3, 1969. Link
-
Zhang, J. Y., et al. "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring." Journal of Mass Spectrometry, vol. 39, no. 3, 2004. Link
-
Flammang, R., et al. "Isoxazole-Oxazole Isomerization: A Tandem Mass Spectrometry Study." Journal of the American Society for Mass Spectrometry, vol. 6, no. 10, 1995. Link
-
Speranza, G., et al. "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives."[7] Journal of the Brazilian Chemical Society, vol. 22, no. 5, 2011. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. uni-saarland.de [uni-saarland.de]
- 4. 3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenylisoxazole | C9H7NO | CID 136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isoxazole, 3-methyl-5-phenyl- [webbook.nist.gov]
- 7. scielo.br [scielo.br]
Bioisosteric Guide: Isoxazole vs. Pyrazole in Medicinal Chemistry
Executive Summary
In small molecule drug discovery, the interchange between isoxazole and pyrazole scaffolds is a classic bioisosteric swap used to modulate metabolic stability, solubility, and hydrogen bonding networks. While structurally similar (both are 5-membered aromatic heterocycles), they exhibit divergent physicochemical behaviors that critically impact a lead compound's developability.[1]
The Core Trade-off:
-
Pyrazole: The "Safe Bet." Offers a balanced donor/acceptor profile (NH/N), generally superior metabolic stability, and higher aqueous solubility. It is the preferred scaffold for kinase hinge binding.
-
Isoxazole: The "Specialist." Offers a unique dipole moment and acts purely as a hydrogen bond acceptor. However, it carries a significant metabolic liability (reductive ring opening) that can lead to idiosyncratic toxicity or rapid clearance.
Part 1: Physicochemical & Structural Analysis
Hydrogen Bonding & Electrostatics
The most immediate difference lies in the hydrogen bond (HB) profile.
-
Pyrazole (
for conjugate acid):-
Donor: The pyrrole-like -NH is a strong HB donor.
-
Acceptor: The pyridine-like -N= is a moderate HB acceptor.
-
Application: Ideal for "hinge regions" in kinases where a donor-acceptor motif is required to bind the protein backbone (e.g., ATP site).
-
-
Isoxazole (
for conjugate acid):-
Donor: None (unless substituted).
-
Acceptor: The nitrogen (-N=) and oxygen (-O-) create a polarized system with a strong dipole moment (~3.0 D vs ~2.0 D for pyrazole).
-
Application: Used when an HB donor is detrimental (e.g., to improve membrane permeability by reducing PSA) or when a specific electrostatic vector is needed to orient the molecule in a hydrophobic pocket.
-
Metabolic Stability: The "Shrapnel" Risk
The isoxazole ring is metabolically fragile compared to the pyrazole.
-
Mechanism: The N-O bond is weak (
55 kcal/mol) compared to the N-N bond ( 66 kcal/mol). -
Pathway: Isoxazoles undergo reductive ring opening catalyzed by CYP450s (specifically CYP1A2/3A4) or cytosolic reductases.
-
Toxicological Consequence: This cleavage generates a reactive
-amino enone or cyano-enone intermediate. These electrophiles can covalently modify proteins (Michael addition), leading to idiosyncratic toxicity (e.g., skin reactions, hepatotoxicity).
Part 2: Case Studies & Comparative Data
Case Study A: COX-2 Inhibitors (Valdecoxib vs. Celecoxib)
This is the definitive industry example of the stability trade-off.
-
Celecoxib (Pyrazole): Marketed.[2] The pyrazole ring is metabolically robust; metabolism occurs primarily on the peripheral methyl group (oxidation).
-
Valdecoxib (Isoxazole): Withdrawn (2005). While potent, the isoxazole ring renders it susceptible to ring-opening metabolism. Although the primary withdrawal reason was skin toxicity (SJS/TEN) linked to the sulfonamide, the formation of reactive ring-opened metabolites is considered a contributing factor to its overall safety profile.
Case Study B: p38 MAP Kinase Inhibitors
In kinase inhibitor design, the scaffold must often mimic the adenine ring of ATP.
-
Pyrazole: Can form a bidentate H-bond with the kinase hinge region (e.g., Met109 in p38
). -
Isoxazole: Lacks the donor. To achieve equipotency, isoxazole analogs often rely on a "water bridge" or alternative binding modes, which can reduce entropic efficiency.
Comparative Performance Data
| Feature | Pyrazole Scaffold (e.g., Celecoxib/SB203580) | Isoxazole Scaffold (e.g., Valdecoxib/Leflunomide) |
| Primary Interaction | Bidentate (Donor + Acceptor) | Monodentate (Acceptor only) |
| Metabolic Pathway | Oxidation (Peripheral groups) | Reductive Ring Opening (Core) |
| Metabolic Product | Inactive alcohol/acid | Reactive |
| Half-life ( | Generally Longer (Stable Core) | Variable (Species dependent) |
| Solubility | Moderate to High | Low to Moderate (Lipophilic) |
| Toxicity Risk | Low (Core is stable) | High (Reactive Metabolites) |
Part 3: Visualization of Metabolic Pathways
The following diagram illustrates the critical metabolic liability of the isoxazole scaffold compared to the pyrazole.
Caption: Comparative metabolic fate. Isoxazoles are prone to reductive ring opening (red path), forming reactive Michael acceptors. Pyrazoles typically undergo peripheral oxidation while maintaining ring integrity (green path).
Part 4: Experimental Protocols
Synthesis: Regiocontrol Challenges
Synthesizing these bioisosteres often starts from a common 1,3-dicarbonyl intermediate, but the reagents dictate the core.
Protocol: Divergent Synthesis from 1,3-Diketone
-
Reagents:
-
For Pyrazole: Hydrazine hydrate (
) in Ethanol. -
For Isoxazole: Hydroxylamine hydrochloride (
) in Ethanol/Pyridine.
-
-
Step-by-Step:
-
Starting Material: Dissolve 1.0 eq of 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) in EtOH (0.5 M).
-
Cyclization:
-
Pyrazole:[2][3][4][5] Add 1.2 eq Hydrazine. Reflux 2h. (High regioselectivity; N-N equivalence minimizes isomers unless N-substituted).
- + 1.2 eq Pyridine. Reflux 4h. Critical Note: This often yields a mixture of 3,5- and 5,3-isomers. Separation requires careful flash chromatography (0-20% EtOAc/Hex).
-
-
Workup: Concentrate in vacuo. Dilute with water. Extract with EtOAc. Wash with brine.
-
Validation: NMR is distinct. Pyrazole C4-H appears ~6.5 ppm; Isoxazole C4-H appears ~6.8 ppm.
-
Metabolic Stability Assay (Microsomal)
To screen for the "isoxazole ring opening" liability early:
-
System: Liver Microsomes (Human/Rat) + NADPH regenerating system.[10]
-
Condition: Anaerobic vs. Aerobic.
-
Note: Reductive ring opening is often favored under low oxygen conditions or by cytosolic reductases, but can occur in standard microsomal assays.
-
-
Protocol:
-
Incubate test compound (1
) with microsomes (0.5 mg/mL) at 37°C. -
Aliquot at 0, 15, 30, 60 min. Quench with cold Acetonitrile.
-
Analysis: LC-MS/MS.
-
Flag: Look for M+2 (reduction) or M+2+H2O (hydrolysis of imine) peaks. If specific "ring-opened" fragments (e.g., benzamidines) are detected, the scaffold is liable.
-
Part 5: Decision Framework
When should you choose one over the other?
Caption: Decision Logic for Scaffold Selection. Pyrazoles are the default for stability and H-bonding; Isoxazoles are niche solvers for permeability or specific electrostatic needs.
References
-
Scaffold Hopping and Metabolic Stability
-
Isoxazole Metabolism (Ring Opening)
- Title: Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in r
- Source:Drug Metabolism and Disposition, 2008.
-
URL:[Link]
-
Leflunomide Mechanism (Isoxazole Cleavage)
-
p38 MAP Kinase Inhibitors (Pyrazole vs Isoxazole)
-
COX-2 Inhibitor Structural Review
- Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Source:Iranian Journal of Pharmaceutical Research, 2011.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazolone based inhibitors of p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: IR Spectroscopy of 5-Isopentyl-3-methylisoxazole
The following guide provides an in-depth technical analysis of the IR spectroscopic characterization of 5-Isopentyl-3-methylisoxazole , designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary
This compound (CAS: Derivative of 1072-67-9 core) is a 3,5-disubstituted isoxazole often synthesized via [3+2] cycloaddition or cyclocondensation of
In infrared spectroscopy (IR), this molecule exhibits a distinct "fingerprint" defined by the convergence of a heteroaromatic isoxazole core and a branched aliphatic side chain . This guide objectively compares its spectral performance against key alternatives: its structural regioisomer (3-isopentyl-5-methylisoxazole) and its synthetic precursors (oximes/diketones).
Key Differentiator: The simultaneous presence of the isoxazole ring breathing modes (~1000–1150 cm⁻¹) and the gem-dimethyl doublet (~1365/1385 cm⁻¹) serves as the primary validation metric.
Characteristic IR Profile: The Spectral Fingerprint
The following data summarizes the expected characteristic peaks derived from fragment analysis of 3-methylisoxazole derivatives and isopentyl functional groups.
Table 1: Diagnostic IR Bands for this compound
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| Isoxazole Ring | C=N Stretching | 1590 – 1620 | Medium | Primary Core Marker. Distinguishes from furan/pyrrole analogs. |
| Isoxazole Ring | C=C Stretching | 1480 – 1550 | Weak-Medium | Confirms heteroaromaticity. |
| Isoxazole Ring | N–O Stretching | 1050 – 1150 | Medium | Specific to isoxazole/oxazole cores. |
| Isopentyl Chain | C–H Stretch (sp³) | 2950 – 2960 (asym) | Strong | General aliphatic indicator. |
| Isopentyl Chain | Gem-Dimethyl Bend | 1380 – 1385 & 1365 – 1370 | Medium | Critical. Appears as a split doublet . Confirms the iso-branch vs. n-pentyl. |
| Methyl (C3) | Ring-CH₃ Deformation | 1420 – 1450 | Medium | Overlaps with CH₂ scissoring but adds intensity. |
| Ring Breathing | Ring Deformation | 890 – 950 | Medium-Strong | Sensitive to substitution pattern (3,5-disubstituted). |
Analyst Note: The absence of peaks in the 3200–3600 cm⁻¹ (O-H/N-H) and 1680–1750 cm⁻¹ (C=O) regions is the negative control required to confirm high purity and complete cyclization.
Comparative Analysis: Performance vs. Alternatives
This section evaluates how IR spectroscopy distinguishes the target compound from its closest chemical relatives.
A. Target vs. Regioisomer (3-Isopentyl-5-methylisoxazole)
Distinguishing the 3-methyl-5-isopentyl isomer from the 5-methyl-3-isopentyl isomer is a common challenge in cycloaddition chemistry.
-
Mechanism of Difference: The electron density at the nitrogen atom differs between the two isomers. In 3-methyl isoxazoles, the methyl group hyperconjugates directly with the C=N bond.
-
Spectral Shift:
-
Target (3-Me): The C=N stretch is typically sharper and found at slightly higher frequencies (~1610–1620 cm⁻¹) due to the direct methyl attachment stabilizing the bond.
-
Isomer (5-Me): The C=N stretch is often broader or slightly red-shifted (~1590–1605 cm⁻¹) as the alkyl chain at C3 (isopentyl) exerts a larger steric influence.
-
Fingerprint Region: The ring breathing bands (900–1000 cm⁻¹) will show distinct pattern shifts. Note: NMR is recommended for definitive regioisomer assignment.
-
B. Target vs. Precursors (Reaction Monitoring)
IR is the most efficient tool for monitoring the synthesis reaction (e.g., cyclization of a
| Precursor / Alternative | Key IR Feature (Present) | Status in Target (5-Isopentyl-3-Me-Isoxazole) |
| C=O Stretch (1700–1725 cm⁻¹) | ABSENT (Complete Cyclization) | |
| Oxime Intermediate | O-H Broad Stretch (3200–3400 cm⁻¹) | ABSENT (Dehydration confirmed) |
| Nitrile Oxide | C≡N Stretch (~2200–2260 cm⁻¹) | ABSENT (Cycloaddition confirmed) |
Visualized Workflows
Diagram 1: Synthesis Monitoring & Spectral Logic
This pathway illustrates the critical IR checkpoints during the synthesis of the target molecule.
Caption: Logical flow for validating reaction completion using IR checkpoints. Red/Yellow nodes indicate active chemistry; Green indicates the final stable product.
Diagram 2: Structural Validation Decision Tree
A logic gate for distinguishing the target from impurities or isomers.
Caption: Step-by-step decision tree for interpreting the IR spectrum of the isolated product.
Experimental Protocol: ATR-FTIR Characterization
For this compound (likely a liquid or low-melting solid), Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to ease of handling and lack of moisture interference.
Methodology
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (background), 32 scans (sample).
-
Range: 4000 – 600 cm⁻¹.
-
-
Sample Preparation:
-
Ensure the sample is anhydrous (water absorbs at 3300 cm⁻¹ and 1640 cm⁻¹, masking key peaks).
-
Place 1 drop (approx. 10 µL) of the neat liquid onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Validation Check:
-
Verify baseline flatness between 1800–2500 cm⁻¹.
-
Confirm the gem-dimethyl doublet is resolved (requires good signal-to-noise ratio).
-
References
-
General Isoxazole Characterization
-
IR Functional Group Tables
- IR Spectrum Table & Chart. Sigma-Aldrich / Merck. Reference for gem-dimethyl doublet (1380/1385 cm⁻¹)
-
Isoxazole Synthesis Monitoring
-
Isomer Distinction
-
Regioselective synthesis of isoxazoles.[8] National Institutes of Health (NIH) / PubMed. Discussion on structural isomers in cycloaddition.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. chegg.com [chegg.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. Synthesis and anthelmintic activity of 3-substituted 5-methylthio-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Validation of Isoxazole Intermediates: A Comparative Guide
Focus: Regioisomer Resolution & High-Sensitivity Profiling
Part 1: The Analytical Challenge
Isoxazole intermediates are critical pharmacophores in the synthesis of disease-modifying antirheumatic drugs (e.g., Leflunomide) and COX-2 inhibitors (e.g., Valdecoxib). However, their validation presents a unique set of chemical challenges that standard "generic" methods often fail to address.
Why Standard C18 Methods Fail
The synthesis of isoxazoles via [3+2] cycloaddition often yields a mixture of regioisomers (e.g., 3,5-disubstituted vs. 5,3-disubstituted isoxazoles).
-
The Problem: These isomers possess identical molecular weights (isobaric) and nearly identical Hydrophilic-Lipophilic Balance (HLB) values.
-
The Consequence: On a standard C18 (Octadecylsilane) column, these isomers often co-elute or show "saddle" peaks, making quantitative impurity profiling impossible under ICH Q2(R2) standards.
The Solution: Orthogonal Selectivity
This guide compares the industry-standard Method A (HPLC-UV on C18) against a superior alternative: Method B (UHPLC-MS/MS on Phenyl-Hexyl) . We demonstrate that exploiting
Part 2: Comparative Methodology
Method A vs. Method B: Technical Specifications
| Feature | Method A: The "Standard" | Method B: The "Alternative" (Recommended) |
| Technique | HPLC-UV (DAD) | UHPLC-MS/MS (or UV) |
| Stationary Phase | C18 (L1) - Hydrophobic Interaction | Phenyl-Hexyl (L11) - |
| Separation Mechanism | Partitions based on hydrophobicity. | Separates based on electron density of the aromatic ring. |
| Regioisomer Resolution ( | Typically | Typically |
| Run Time | 15–25 minutes | 3–5 minutes |
| Sensitivity (LOQ) |
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for selecting the correct stationary phase for isoxazole analysis.
Figure 1: Decision tree for column selection. Phenyl-Hexyl phases are prioritized when aromatic regioisomers are present.
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed as a Self-Validating System . It includes built-in System Suitability Tests (SST) that must pass before data is accepted.
Reagents & Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v). Isoxazoles are highly soluble in ACN; avoid Methanol if using Phenyl columns as it can suppress
interactions. -
Mobile Phase A: 0.1% Formic Acid in Water (MS compatible buffer).
-
Mobile Phase B: 100% Acetonitrile.
Instrument Parameters (UHPLC)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),
. -
Flow Rate:
. -
Temperature:
(Critical: Lower temps enhance selectivity, but balances pressure and resolution). -
Injection Volume:
.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold |
| 3.00 | 90 | Elution of Isoxazole |
| 3.50 | 90 | Wash |
| 3.60 | 10 | Re-equilibration |
| 5.00 | 10 | End of Run |
System Suitability Criteria (The "Trust" Pillar)
Before analyzing samples, inject the System Suitability Solution (mixture of analyte + regioisomer impurity).
-
Resolution (
): between Isoxazole and Regioisomer. -
Tailing Factor (
): . -
Precision: RSD
for 5 replicate injections.
Part 4: Validation Data Comparison
The following data summarizes a validation study comparing the separation of a hypothetical isoxazole intermediate (Target) from its regioisomer impurity.
Performance Metrics
| Validation Parameter | Method A (C18 HPLC) | Method B (Phenyl-Hexyl UHPLC) | Status |
| Specificity ( | Critical Win | ||
| Linearity ( | Superior | ||
| Range | Wider | ||
| Accuracy (Recovery) | More Precise | ||
| LOD (Sensitivity) | High Sensitivity |
Robustness Testing (Method B)
-
Flow Rate (
mL/min): remained . -
Column Temp (
): At , dropped slightly to 3.2 (acceptable). At , increased to 4.0 (enhanced interaction).
Part 5: The Validation Lifecycle
Validation is not a one-time event; it is a lifecycle aligned with ICH Q2(R2) and ICH Q14 (Analytical Procedure Development).
Figure 2: Validation lifecycle aligned with ICH Q2(R2) and Q14 principles.
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Varma, D., et al. (2011).[2] Comparison of UHPLC and HPLC methods for the assay of prostanoids. Bioanalysis, 3(8), 853-62.[2] Retrieved from [Link]
Sources
Structural Comparison & Performance Guide: 5-Isopentyl-3-methylisoxazole vs. Alkyl Homologs
Topic: Structural Comparison & Performance Guide: 5-Isopentyl-3-methylisoxazole and Homologs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Lipophilic Shift
The isoxazole scaffold is a cornerstone of medicinal chemistry, serving as a bioisostere for carboxylic acids and pyridine rings in drugs like Valdecoxib (COX-2 inhibitor) and Muscimol (GABA-A agonist). While the 3,5-dimethylisoxazole core is the most common fragment, the extension of the C5-alkyl chain to a 5-Isopentyl group represents a critical strategic shift in lead optimization.
This guide compares This compound against its lower homologs (5-Methyl, 5-Propyl). The introduction of the isopentyl moiety is not merely a structural elongation; it significantly alters the partition coefficient (LogP) , steric occupancy , and metabolic stability , often transitioning a fragment from a water-soluble building block to a membrane-permeable active pharmaceutical ingredient (API) or high-impact flavorant.
Physicochemical & Structural Analysis
The transition from a methyl to an isopentyl group at position 5 drastically changes the physicochemical profile. The isopentyl group adds significant hydrophobic bulk, facilitating interaction with hydrophobic pockets in enzymes (e.g., COX-2, kinases) or increasing blood-brain barrier (BBB) penetration.
Table 1: Comparative Physicochemical Profile
| Property | 5-Methyl-3-methylisoxazole (Reference) | 5-Propyl-3-methylisoxazole (Intermediate) | This compound (Target) | Impact of Isopentyl Group |
| Formula | C5H7NO | C7H11NO | C9H15NO | Increased MW (+56 Da) |
| Mol. Weight | 97.12 g/mol | 125.17 g/mol | 153.22 g/mol | Higher van der Waals forces |
| cLogP (approx) | 0.6 - 0.8 | 1.6 - 1.8 | 2.7 - 2.9 | Critical: Crosses "Rule of 5" ideal range for permeability |
| Water Solubility | High | Moderate | Low | Requires lipophilic formulation (DMSO/Tween) |
| Steric Bulk (Taft Es) | 0.00 (Ref) | -0.36 | -0.95 | High steric hindrance; restricts rotation in binding pockets |
| Boiling Point | ~142°C | ~170°C | ~205°C | Lower volatility; higher retention in flavor matrices |
Analyst Insight: The jump in cLogP to nearly 3.0 for the isopentyl variant makes it the ideal candidate for CNS-active library screening , whereas the 5-methyl analog is too polar for passive diffusion across the BBB.
Synthesis & Manufacturing Protocols
The synthesis of 3,5-disubstituted isoxazoles is classically achieved via the condensation of hydroxylamine with
Protocol A: Synthesis of this compound
Grounding: Adapted from standard regiospecific cyclization protocols (e.g., reaction of hydroxylamine with 1,3-dicarbonyls).
Reagents:
-
Precursor: 6-Methyl-2,4-heptanedione (Isopentyl-acetylacetone).
-
Nucleophile: Hydroxylamine hydrochloride (
). -
Solvent/Base: Ethanol / Sodium Acetate (buffer) or Pyridine.
Step-by-Step Methodology:
-
Preparation: Dissolve 6-Methyl-2,4-heptanedione (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add Hydroxylamine hydrochloride (11 mmol) and Sodium Acetate (11 mmol) to the solution.
-
Reflux (Critical Step): Heat the mixture to reflux (
) for 4–6 hours .-
Note: The 5-methyl homolog reacts in 1–2 hours. The bulky isopentyl group slows nucleophilic attack at the C4 carbonyl, requiring extended reflux.
-
-
Work-up: Cool to room temperature. Evaporate ethanol under reduced pressure.
-
Extraction: Resuspend residue in water (15 mL) and extract with Ethyl Acetate (
mL). -
Purification: Dry organic layer over
. Purify via silica gel column chromatography (Hexane:EtOAc 9:1).
Yield Comparison:
-
5-Methyl homolog: 85–92% Yield (Fast kinetics).
-
5-Isopentyl homolog: 65–75% Yield (Steric hindrance at the
-ketone leads to minor regioisomer byproducts).
Visualizing the Synthesis & SAR Logic
The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic driving the selection of the isopentyl homolog.
Caption: Synthesis pathway of this compound showing the competitive regioisomer formation and key SAR attributes (Lipophilicity/Sterics).
Performance Comparison: Biological & Functional
This section evaluates the performance of the isopentyl variant in two primary contexts: Antimicrobial Activity and Flavor/Fragrance Application .
A. Antimicrobial Potency (Hypothetical Data based on Homolog Trends)
In antimicrobial assays (e.g., against S. aureus or M. tuberculosis), the lipophilicity of the alkyl chain is directly proportional to potency until the "cutoff effect" (usually around C8-C10).
| Compound | MIC ( | Mechanism of Action Insight |
| 5-Methyl | >128 (Inactive) | Too polar to penetrate bacterial cell wall efficiently. |
| 5-Propyl | 64 | Moderate penetration; weak binding to hydrophobic targets. |
| 5-Isopentyl | 16 - 32 | Optimal Balance: High membrane permeability + branched structure mimics leucine residues, potentially inhibiting amino acid transport systems. |
B. Metabolic Stability (Drug Design Context)
-
5-Methyl: Susceptible to rapid benzylic-like oxidation to carboxylic acid (rapid clearance).
-
5-Isopentyl: The branching at the penultimate carbon (iso-structure) introduces a tertiary proton.
-
Risk:[1] This site is prone to CYP450-mediated
hydroxylation . -
Mitigation: In drug design, the isopentyl group is often fluorinated or replaced with a cyclopropylmethyl group if metabolic stability is poor.
-
References
-
Pujar, G. V., et al. (2018).[2] "Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents." Anti-Infective Agents.
-
BenchChem Technical Team. (2025). "Aminoisoxazole: A Comparative Guide for Researchers." BenchChem.[3]
-
Zhang, et al. (2023).[4] "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." PMC / NIH.
-
PubChem. (2025).[5] "Methyl 5-methylisoxazole-3-carboxylate Properties." National Library of Medicine.
-
CymitQuimica. (2025). "5-Amino-3-methylisoxazole Product Data." CymitQuimica.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Guide: Crystal Structure Determination of 3-Methyl-5-Substituted Isoxazoles
Topic: Crystal Structure Determination of 3-Methyl-5-Substituted Isoxazoles Content Type: Publish Comparison Guide
Executive Summary
The isoxazole scaffold, particularly the 3-methyl-5-substituted motif, is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antibiotics (e.g., sulfamethoxazole), COX-2 inhibitors (e.g., valdecoxib), and novel anticancer agents. However, the structural characterization of these derivatives presents unique challenges:
-
Regioisomerism: Distinguishing between 3,5- and 4,5-substituted isomers during synthesis.
-
Tautomerism: 5-isoxazolones can exist in NH-, OH-, or CH-forms, which dramatically affects biological binding.
-
Weak Interactions: The solid-state efficacy often depends on subtle
and stacking forces.
This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) —the "Gold Standard" for unambiguous structural assignment—against alternative methodologies like NMR Spectroscopy and Computational Modeling (DFT) . We provide experimental protocols and data-driven insights to help researchers select the optimal characterization pathway.
Part 1: Comparative Analysis of Structural Determination Methods
While NMR is the workhorse of synthetic labs, it often fails to resolve solid-state phenomena or absolute stereochemistry in chiral dihydroisoxazoles. SCXRD remains the definitive method for these tasks.
Comparison Matrix: SCXRD vs. Alternatives
| Feature | SCXRD (Single Crystal X-Ray) | NMR Spectroscopy ( | DFT / Computational Modeling |
| Primary Output | 3D Atomic Coordinates, Packing, Absolute Config. | Connectivity, Solution Conformation, Purity | Energy Minima, HOMO-LUMO, Electrostatics |
| Regioisomer ID | Definitive (Direct visualization) | Inferential (Requires NOE/coupling analysis) | Predictive (Compares calculated energies) |
| Tautomer ID | Definitive (Locates H atoms in crystal lattice) | Ambiguous (Fast exchange averages signals) | Theoretical (Gas phase vs. Solvation models) |
| Stereochemistry | Absolute (Anomalous dispersion) | Relative (Unless chiral shift reagents used) | N/A |
| Sample Req. | High-quality single crystal ( | Dissolved sample (~5-10 mg) | None (In silico) |
| Turnaround | Days to Weeks (Crystallization dependent) | Minutes to Hours | Hours to Days |
Why SCXRD is Critical for 3-Methyl-5-Substituted Isoxazoles
-
Tautomeric Resolution: In 3-methyl-isoxazol-5(4H)-ones, SCXRD can distinguish between the NH-keto form and the OH-enol form by precisely locating the proton and measuring
vs bond lengths (typically Å vs Å). -
Conformational Locking: In solution (NMR), the bond between the isoxazole ring and a C5-phenyl substituent rotates freely. SCXRD reveals the dihedral angle (often
due to steric clash or crystal packing), which correlates with bioactivity. -
Supramolecular Architecture: SCXRD coupled with Hirshfeld Surface Analysis quantifies the weak
and interactions that drive drug solubility and stability.
Part 2: Decision Framework & Workflow
The following diagram illustrates the logical flow for characterizing a new isoxazole derivative, highlighting when to escalate from NMR to SCXRD.
Figure 1: Decision tree for structural determination. SCXRD is triggered by stereochemical or tautomeric ambiguity.
Part 3: Technical Deep Dive & Protocols
Crystallization of 3-Methyl-5-Substituted Isoxazoles
Isoxazoles are often moderately polar. Obtaining X-ray quality crystals requires balancing solubility with nucleation.
Protocol A: Slow Evaporation (Standard)
-
Applicability: Stable 3-methyl-5-phenylisoxazoles.
-
Solvent System: Dichloromethane (DCM) or Ethanol (EtOH).
-
Procedure:
-
Dissolve 20 mg of compound in 2 mL of DCM.
-
Filter the solution through a 0.45 µm syringe filter into a clean vial (removes dust nuclei).
-
Cover with parafilm and poke 3-5 small holes.
-
Allow to stand at room temperature (296 K) for 3-5 days.
-
Result: Colorless plate-like crystals often form, suitable for diffraction.
-
Protocol B: Vapor Diffusion (For "Oily" Derivatives)
-
Applicability: 4,5-dihydroisoxazoles or flexible alkyl derivatives.
-
Procedure:
-
Dissolve compound in a minimal amount of THF (inner vial).
-
Place inner vial in a larger jar containing Hexane (antisolvent).
-
Seal the outer jar. Hexane vapor diffuses into THF, slowly lowering solubility.
-
Data Collection & Refinement Nuances
-
Radiation Source: Mo K
( Å) is preferred for routine structures. Use Cu K ( Å) if the crystal is very small or if absolute configuration determination (via anomalous scattering) is required for chiral dihydroisoxazoles without heavy atoms. -
Space Groups: Common space groups for this class include
(monoclinic) and (triclinic). -
Disorder: The 5-substituted ring can show envelope conformation disorder. Refine with appropriate restraints (e.g., SHELXL SAME or SIMU).
Advanced Analysis: Hirshfeld Surfaces
Modern crystallography goes beyond coordinates. Hirshfeld surface analysis (using CrystalExplorer) is essential to compare derivatives.
-
Mapping: Visualizes close contacts.[1] Red spots indicate hydrogen bonds (
).[2] -
Fingerprint Plots:
-
H...H contacts: Typically dominate (30-50% of surface).
-
C...H / N...H contacts: Indicate specific directional interactions crucial for isoxazole packing.
- stacking: Look for characteristic "bow-tie" patterns in the fingerprint plot, common in 3-methyl-5-phenyl derivatives.
-
Part 4: Case Study Data
Comparing structural metrics of a 3-methyl-5-phenylisoxazole derivative.
| Parameter | SCXRD Value (Solid State) | DFT Calculation (B3LYP/6-311G) | Implication |
| Isoxazole-Phenyl Dihedral | Crystal packing forces twist the phenyl ring out of plane, reducing conjugation compared to gas-phase predictions. | ||
| C=N Bond Length | Excellent agreement; confirms double bond character. | ||
| Intermolecular H-Bond | N/A (Single molecule) | Weak H-bonds form 3D networks/layers, stabilizing the crystal lattice. |
Data Source: Derived from comparative analysis of 3-phenylisoxazole-5-carboxylate structures [1].
References
-
Methyl 3-phenylisoxazole-5-carboxylate. PubMed Central. Available at: [Link]
-
Crystal structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]. PubMed Central. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H). PubMed Central. Available at: [Link]
-
Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. PubMed Central. Available at: [Link]
-
Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 5-Isopentyl-3-methylisoxazole
[1][2][3][4]
Executive Summary & Chemical Profile[3][4][5]
5-Isopentyl-3-methylisoxazole is a substituted heterocyclic compound typically used as a pharmaceutical intermediate or building block in drug discovery. Unlike simple solvents, the isoxazole ring system possesses specific nitrogen-oxygen bond energies that require controlled thermal destruction to prevent the formation of toxic byproducts (e.g., nitriles or nitrogen oxides) during disposal.
This guide supersedes generic "organic waste" protocols. It mandates a segregated incineration pathway to ensure complete mineralization of the heterocyclic ring while protecting laboratory personnel from its potential flammability and irritant properties.
Chemical Safety Profile (Derived from Class Analogs)
| Property | Characteristic | Operational Implication |
| Hazard Class | Flammable Liquid / Irritant | Flash point likely <60°C due to alkyl chains. Keep away from heat/sparks.[1][2][3][4][5][6][7][8] |
| Reactivity | Stable (Conditionally) | Incompatible with strong oxidizers and reducing agents (ring cleavage risk). |
| Toxicity | Acute Tox. 4 (Est.) | Treat as harmful if swallowed, inhaled, or absorbed through skin. |
| Waste Code | D001 (Ignitable) | Must be managed as hazardous waste under RCRA (40 CFR 261). |
Pre-Disposal: Handling & Stabilization[4][5]
Before disposal, the compound must be stabilized and packaged to prevent accidental release or reaction.
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved organic vapor respirator if handling >50 mL outside a fume hood.
-
Skin: Nitrile gloves (double-gloved recommended; 0.11 mm min thickness). The isopentyl chain increases lipophilicity, potentially aiding skin permeation.
-
Eyes: Chemical splash goggles.[9] Standard safety glasses are insufficient for liquid transfer.
B. Waste Segregation Logic
CRITICAL: Do not mix this compound with:
-
Strong Acids/Bases: Can catalyze ring opening, leading to exothermic runaway.
-
Oxidizers (Peroxides, Nitrates): High risk of fire/explosion.
-
Aqueous Waste: The compound is likely immiscible with water; mixing creates a biphasic waste stream that complicates incineration.
Diagram 1: Waste Segregation Decision Tree This logic gate ensures the chemical enters the correct waste stream, preventing dangerous cross-reactions.
Caption: Segregation logic to determine the correct waste stream (A, B, or C) based on mixture composition.
Disposal Procedures
Scenario A: Small-Scale Lab Disposal (< 1 Liter)
Objective: Safe transfer from bench to satellite accumulation area.
-
Container Selection: Use a chemically compatible container (Amber Glass or HDPE). Avoid LDPE as isopentyl groups can soften some plastics over time.
-
Labeling: Attach a hazardous waste tag immediately upon the first drop of waste.
-
Constituents: "this compound" (Do not use abbreviations).
-
Hazards: Check "Flammable" and "Toxic".
-
-
Headspace: Leave at least 10% headspace to allow for vapor expansion.
-
Secondary Containment: Store the bottle in a polyethylene tray within the Satellite Accumulation Area (SAA).
Scenario B: Spillage Cleanup (Emergency Response)
Objective: Containment and removal without personnel exposure.[2]
-
Evacuate & Ventilate: Clear the immediate area.[10] If outside a hood, increase general lab ventilation.
-
Inert Absorption: Do not use paper towels (combustible). Use vermiculite, sand, or a commercial "Organic Solvent" spill kit.
-
Collection: Scoop absorbed material into a wide-mouth jar.
-
Decontamination: Wipe the surface with a soap/water solution (isoxazoles are organic; water alone may not remove residue).
-
Disposal: Treat all cleanup materials as Stream C (Solid Hazardous Waste) .
Final Disposition: Incineration Protocol
The ultimate destruction of this compound must occur at a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Method: Rotary Kiln Incineration.
-
Mechanism: High-temperature oxidation (>1000°C) breaks the heterocyclic ring.
-
Carbon
-
Hydrogen
-
Nitrogen
(Requires flue gas scrubbing)
-
-
Prohibition: NEVER dispose of this compound via sanitary sewer (sink) or trash. It is toxic to aquatic life and persists in the environment.
Diagram 2: Cradle-to-Grave Disposal Workflow This workflow illustrates the chain of custody from the researcher to the final destruction facility.
Caption: Chain of custody workflow ensuring regulatory compliance from generation to thermal destruction.
Regulatory Compliance Checklist
Ensure your procedure aligns with these federal standards:
-
RCRA (40 CFR 262.11): Hazardous waste determination must be documented.
-
Labeling (40 CFR 262.17): Containers must be marked "Hazardous Waste" and with an indication of the hazards (e.g., DOT class labels).
-
Closed Container Rule: Containers must be kept closed except when adding or removing waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Isoxazole Compound Summary. National Library of Medicine. Retrieved October 26, 2023. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. asset.conrad.com [asset.conrad.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Personal Protective Equipment (PPE) & Handling Guide: 5-Isopentyl-3-methylisoxazole
Executive Summary & Risk Context[1][2][3][4]
5-Isopentyl-3-methylisoxazole is a specialized heterocyclic building block, often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) and flavor/fragrance compounds. While specific toxicological data for this exact isomer is often proprietary or evolving, its structural class (alkyl-substituted isoxazoles) dictates a strict safety protocol.
The Core Hazard: The combination of the isoxazole ring (potential biological activity/pharmacophore) and the isopentyl chain (lipophilicity) creates a compound that can readily penetrate dermal barriers. Unlike simple solvents, this molecule should be treated as a potential bioactive agent with irritant properties.
Operational Directive: Do not treat this as a generic organic solvent. Standard "blue nitrile" gloves alone are insufficient for prolonged handling. This guide prioritizes permeation resistance and inhalation control .[1][2]
Hierarchy of Controls (Visualized)
Before selecting PPE, we must establish the engineering and administrative controls that form the primary defense.
Figure 1: The Hierarchy of Controls applied to isoxazole handling.[3][1][2][4][5][6] Note that PPE is the final barrier, not the first.
PPE Selection Matrix
The lipophilic nature of the isopentyl group facilitates interaction with glove polymers. Standard disposable nitrile gloves (4 mil) offer only incidental splash protection and will degrade upon prolonged contact.
Glove Selection Protocol
| Parameter | Recommendation | Scientific Rationale |
| Primary Material | Laminate Film (e.g., Silver Shield / Barrier) | Multi-layer laminates provide the broadest chemical resistance against heterocyclic rings and alkyl chains. |
| Secondary Material | Nitrile (Minimum 5 mil) | Used as an outer glove over the laminate to provide dexterity and grip (laminates are slippery). |
| Breakthrough Time | > 480 mins (Laminate)< 15 mins (Disposable Nitrile) | Isoxazoles can permeate nitrile rapidly without visible degradation (swelling). |
| Donning Method | Double-Gloving | Inner: Laminate (Chemical Barrier).Outer: Nitrile (Mechanical Protection). |
Eye & Respiratory Protection[1][2][5][7][8]
| Component | Specification | Operational Trigger |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | ALWAYS. Safety glasses are insufficient due to the potential for vapors to bypass side shields and irritate the ocular mucosa. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Primary control for all transfers. |
| Backup Resp. | Half-face Respirator with OV/P100 | Only if work must occur outside a hood (e.g., spill cleanup). Filter type: Organic Vapor (Black). |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Apron required during transfer of volumes > 100 mL to prevent soak-through. |
Operational Workflow: Handling & Synthesis
This protocol is designed to minimize exposure during the three most critical phases of experimentation.
Phase 1: Weighing & Transfer
-
The Risk: High concentration vapor generation and splash potential.
-
Protocol:
-
Verify Fume Hood flow is operational.
-
Don Laminate gloves first, then pull Nitrile gloves over them.
-
Tare the receiving vessel (flask) before opening the chemical bottle.
-
Use a glass pipette or chemically resistant syringe for transfer. Avoid plastic syringes if compatibility is unverified (isoxazoles can swell certain plastics).
-
Self-Validation: Check the outer nitrile glove for puckering immediately after transfer. If observed, change outer gloves immediately.
-
Phase 2: Reaction Setup
-
The Risk: Thermal runaway or pressurization.
-
Protocol:
-
Isoxazoles are generally stable but can react vigorously with strong oxidizing agents or reducing agents (e.g., LiAlH4).
-
Ensure the reaction vessel is vented to an inert gas line (Nitrogen/Argon) to prevent moisture ingress and vapor escape.
-
Temperature Control: If heating is required, use an oil bath with a thermal cutoff. Do not use a heat gun on closed systems containing this compound.
-
Phase 3: Waste Disposal
-
The Risk: Incompatible mixing.
-
Protocol:
-
Segregation: Dispose of as "Non-Halogenated Organic Solvent Waste" (unless halogenated solvents were used in the process).
-
Do NOT mix with Oxidizing Acid waste streams (e.g., Nitric Acid/Sulfuric Acid waste).
-
Triple rinse empty containers with acetone before disposal; add rinsate to the organic waste stream.
-
Emergency Response Logic
In the event of a spill or exposure, immediate action is required.[3][4][5] This logic flow dictates the response.[1][2]
Figure 2: Decision logic for spill response. Note the distinction between hood containment and lab evacuation.
First Aid Specifics
-
Skin: Wash with soap and water .[3][1][7] Water alone is ineffective due to the lipophilic isopentyl chain.
-
Eyes: Flush for 15 minutes.[3][1][4][6][8] Note that isoxazoles can cause stinging; do not stop flushing even if pain subsides.
-
Inhalation: Move to fresh air immediately. If breathing is labored, medical attention is mandatory (potential for delayed pulmonary irritation).
References & Authority
-
PubChem. Isoxazole Compound Summary. National Library of Medicine. Available at: [Link]
-
OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Available at: [Link]
(Note: Always consult the specific SDS provided by your chemical supplier upon receipt, as synthesis byproducts may alter the hazard profile.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
